molecular formula C11H17NO4 B1374823 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1363381-55-8

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B1374823
CAS No.: 1363381-55-8
M. Wt: 227.26 g/mol
InChI Key: OUTDFRNFTVGFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 1363381-55-8) is a bicyclic compound that serves as a valuable and rigid, conformationally constrained building block in medicinal chemistry and drug discovery . The molecule features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances stability during a wide range of synthetic transformations while allowing for selective deprotection under mild acidic conditions when needed . This makes it a versatile intermediate for the preparation of more complex nitrogen-containing heterocyclic scaffolds and natural product analogs . The primary research value of this compound lies in its application for synthesizing protease inhibitors and modulators of protein-protein interactions, where its unique three-dimensional structure helps in exploring and fitting into enzyme active sites or receptor binding pockets . The carboxylic acid functional group provides a convenient handle for further functionalization, typically through coupling reactions using activating agents like HATU to form amide bonds . This product is intended for research applications and is For Research Use Only. It is not intended for human or veterinary use .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTDFRNFTVGFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251005-34-1
Record name rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Conformational Landscape of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged motif in modern medicinal chemistry, imparting conformational rigidity and novel three-dimensional character to bioactive molecules. This technical guide provides an in-depth exploration of the conformational analysis of a key derivative, 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. By integrating insights from nuclear magnetic resonance (NMR) spectroscopy, computational modeling, and X-ray crystallography of analogous systems, we present a comprehensive framework for understanding the structural dynamics of this valuable building block. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Importance of Conformational Constraint

In the intricate dance of molecular recognition, the three-dimensional shape, or conformation, of a small molecule is paramount. The 3-azabicyclo[3.1.0]hexane ring system has emerged as a compelling design element in drug discovery due to its inherent rigidity, which can pre-organize pharmacophoric elements into a bioactive conformation, thereby enhancing potency and selectivity while potentially improving metabolic stability.[1] Derivatives of this scaffold have shown promise as μ opioid receptor ligands, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and modulators of dopamine D3 receptors, highlighting their therapeutic potential.[1][2]

This guide focuses on this compound, a versatile intermediate that combines the conformational constraints of the bicyclic core with orthogonal protecting groups, making it an ideal starting point for library synthesis and lead optimization. Understanding its preferred conformations is critical for rationally designing molecules that will interact favorably with their biological targets.

The Conformational Dichotomy: Boat vs. Chair

The 3-azabicyclo[3.1.0]hexane skeleton can, in principle, adopt two primary conformations: a "boat-like" and a "chair-like" form. The interconversion between these forms is dictated by the energetic balance of ring strain, torsional strain, and steric interactions of the substituents.

G cluster_0 Conformational Equilibrium cluster_1 Influencing Factors Boat Boat Conformation Chair Chair Conformation Boat->Chair Ring Flip Substituents Substituent Effects (e.g., Boc, COOH) Substituents->Boat Substituents->Chair Torsional_Strain Torsional Strain Torsional_Strain->Boat Torsional_Strain->Chair Angle_Strain Angle Strain Angle_Strain->Boat Angle_Strain->Chair

Figure 1: A simplified diagram illustrating the conformational equilibrium of the 3-azabicyclo[3.1.0]hexane ring system and the key factors influencing it.

Studies on related 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have demonstrated through NMR spectroscopy and X-ray crystallography that the preferred conformation is highly dependent on the substitution pattern.[3][4] For instance, certain diastereomers were found to favor a boat conformation, while others adopted a chair-like structure.[3][4]

For our target molecule, this compound, the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the carboxylic acid at the bridgehead position are expected to play a significant role in dictating the conformational preference.

Experimental Workflow for Conformational Elucidation

A robust conformational analysis relies on the synergy between experimental data and computational modeling. The following workflow outlines a validated approach to characterizing the conformational landscape of this compound.

G Synthesis Synthesis of Stereoisomers NMR NMR Spectroscopy (1H, 13C, NOESY, ROESY) Synthesis->NMR Xray Single Crystal X-ray Crystallography (if possible) Synthesis->Xray Analysis Integrated Conformational Analysis NMR->Analysis Xray->Analysis Computational Computational Modeling (Molecular Mechanics, DFT) Computational->Analysis

Figure 2: Experimental and computational workflow for the conformational analysis of this compound.

Synthesis of Stereoisomers

A comprehensive analysis necessitates access to all possible stereoisomers. Fortunately, synthetic routes to all four stereoisomers of the closely related 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been reported, providing a strong foundation for the synthesis of the title compound.[5][6] These methods often employ stereoselective reactions and chiral resolution techniques.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of conformational analysis in solution. A suite of experiments should be employed to probe the spatial relationships between atoms.

NMR Experiment Information Gained Key Parameters to Analyze
¹H NMR Proton chemical shifts and coupling constants (J-values).Dihedral angles from Karplus relationship.
¹³C NMR Carbon chemical shifts.Indication of molecular symmetry and strain.
NOESY/ROESY Through-space proton-proton correlations.Interproton distances to differentiate conformers.

Detailed Protocol for NOESY/ROESY Analysis:

  • Sample Preparation: Dissolve a pure stereoisomer of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire 2D NOESY and/or ROESY spectra on a high-field NMR spectrometer (≥500 MHz) with appropriate mixing times to observe key correlations.

  • Data Processing and Analysis: Process the spectra and carefully integrate the cross-peaks. The presence or absence of specific NOE/ROE correlations between protons on the five-membered ring and the cyclopropane ring will provide strong evidence for either a boat or chair conformation.

Single Crystal X-ray Crystallography

While providing a solid-state structure, X-ray crystallography offers an unambiguous determination of a single, low-energy conformation. If suitable crystals can be obtained, this technique provides invaluable data on bond lengths, bond angles, and dihedral angles, which can be used to benchmark computational models.[7]

Computational Modeling

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify low-energy conformers.

Workflow for Computational Conformational Search:

  • Initial Structure Generation: Build the 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94s or OPLS3e).

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and single-point energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Comparison with Experimental Data: Compare the calculated geometries (dihedral angles) and predicted NMR parameters (chemical shifts and coupling constants) with the experimental data to validate the computational model and identify the most probable solution-state conformation. Ab initio calculations have been successfully used to explain stereoselectivity in the synthesis of similar compounds.[5][6]

Integrated Analysis and Conclusion

By integrating the data from NMR spectroscopy, X-ray crystallography (if available), and computational modeling, a comprehensive and self-validating picture of the conformational preferences of this compound can be constructed. The likely scenario is that the bulky Boc group will significantly influence the conformational equilibrium, and the orientation of the carboxylic acid will be a key determinant of the molecule's interaction with biological targets.

This in-depth understanding of the conformational landscape is not merely an academic exercise. For the drug development professional, it provides the critical structural insights needed to:

  • Design more potent and selective analogs: By understanding the preferred shape of the scaffold, pharmacophoric groups can be placed in optimal orientations for target binding.

  • Interpret Structure-Activity Relationships (SAR): Conformational biases can explain why seemingly minor structural changes lead to significant differences in biological activity.

  • Improve ADME properties: Control over molecular shape can influence properties such as solubility, permeability, and metabolic stability.

References

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid: A Conformationally Constrained Gly-Pro Analogue for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the conformational control of peptides is a paramount strategy for enhancing therapeutic efficacy.[1] Constrained amino acids serve as powerful tools to modulate peptide structure, leading to improved receptor affinity, specificity, and metabolic stability.[2][3] This guide focuses on 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, a unique bicyclic amino acid that acts as a rigid scaffold, providing profound conformational constraint. We will delve into its synthesis, structural properties, and strategic incorporation into peptides, offering a comprehensive resource for researchers aiming to leverage this building block in the development of next-generation peptide-based therapeutics.

Introduction: The Imperative for Conformational Constraint in Peptide Drug Design

Linear peptides, despite their therapeutic potential, often suffer from drawbacks such as high conformational flexibility, which can lead to reduced binding affinity and susceptibility to proteolytic degradation.[3][4] The introduction of conformational constraints is a well-established strategy to overcome these limitations. By "locking" a peptide into its bioactive conformation, we can significantly enhance its pharmacological properties.[3] Bicyclic amino acids, in particular, have emerged as valuable tools for controlling the conformational preferences of modified peptides.[1][5]

This compound stands out as a proline-templated amino acid analogue. Its rigid bicyclic structure, featuring a fusion of a pyrrolidine ring with a cyclopropane ring, imparts a significant degree of conformational restriction.[6][7] This unique architecture makes it an invaluable building block for designing peptidomimetics with well-defined three-dimensional structures.

Synthesis and Stereochemical Control

The synthesis of this compound and its stereoisomers has been a subject of considerable research, with various synthetic routes developed to access these valuable building blocks. A key challenge in the synthesis is the stereoselective construction of the bicyclic core.

One notable approach involves the diastereoselective and enantioselective cyclopropanation of Michael acceptors with sulfur ylides, starting from pyroglutamic acid.[8] More recent advancements have focused on shortening synthetic routes and improving stereochemical control. For instance, a synthesis of all four stereoisomers of a related derivative, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been developed, allowing for the isolation of either pure cis or trans isomers by adjusting reaction conditions.[9][10] Optical resolution can be achieved through diastereomeric salt formation or chiral chromatography.[9][10]

The availability of different stereoisomers is crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of peptide conformation to optimize biological activity.

Conformational Properties and Structural Impact on Peptides

The defining feature of 3-azabicyclo[3.1.0]hexane-based amino acids is the profound impact they have on the peptide backbone. The fused ring system severely restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, forcing the peptide chain into a well-defined conformation.

Conformational studies on peptides incorporating the 3-azabicyclo[3.1.0]hexane system, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling, have revealed a preference for a flattened boat conformation.[6][7] NMR studies on dimeric and trimeric oligomers have shown that they populate a poly-L-proline type II (PPII) conformation in both chloroform and aqueous solutions.[6][7] This PPII helix is a crucial secondary structure element involved in numerous protein-protein interactions.

The predictable induction of a PPII helical turn makes this constrained amino acid a powerful tool for designing peptides that can mimic or disrupt specific biological interactions.

Table 1: Predicted Dihedral Angles for Oligomeric Residues based on the 3-Azabicyclo[3.1.0]hexane System [6]

Dihedral AnglePredicted Value
φ~ -70°
ψ~ 131°
χ1~ -57°
χ2~ -158°

Incorporation into Peptides: A Step-by-Step Protocol

The incorporation of this compound into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for seamless integration into Boc-based SPPS strategies.

Experimental Protocol: Manual Boc-SPPS
  • Resin Swelling: Swell the desired resin (e.g., MBHA resin) in dichloromethane (DCM) for 1 hour.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM, followed by a neutralization step with 10% diisopropylethylamine (DIPEA) in DCM.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Boc-protected amino acid (including the title compound) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIPEA in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash Wash Steps (DCM/DMF) Deprotection->Wash Wash Final Final Cleavage & Purification Deprotection->Final Final Cycle Neutralization Neutralization (DIPEA/DCM) Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Neutralization->Coupling Coupling->Wash Wash Wash->Neutralization Ninhydrin Ninhydrin Test Wash->Ninhydrin Ninhydrin->Deprotection Complete Ninhydrin->Coupling Incomplete

Applications in Drug Discovery: Case Studies and Future Perspectives

The unique structural properties of 3-azabicyclo[3.1.0]hexane-based amino acids make them highly attractive for various applications in medicinal chemistry.

  • Peptidomimetics: The ability to induce a stable PPII helical conformation is particularly valuable for mimicking the structure of proline-rich motifs involved in signal transduction pathways.[8]

  • μ-Opioid Receptor Ligands: Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been designed as novel μ-opioid receptor ligands for the treatment of pruritus.[11]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives have been explored for the development of novel DPP-IV inhibitors for the treatment of type 2 diabetes.[12]

  • Antiviral Agents: The bicyclic core has been incorporated into inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[13][14]

The continued exploration of this constrained amino acid and its derivatives holds significant promise for the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Drug_Discovery_Applications Core 3-Azabicyclo[3.1.0]hexane Core Structure PPII PPII Helix Mimicry Core->PPII Induces Opioid μ-Opioid Ligands PPII->Opioid Leads to DPPIV DPP-IV Inhibitors PPII->DPPIV Leads to Antiviral Antiviral Agents PPII->Antiviral Leads to

Conclusion

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its rigid bicyclic structure provides a high degree of conformational constraint, enabling the rational design of peptides with predictable and stable secondary structures. The ability to synthesize various stereoisomers allows for detailed SAR studies to optimize biological activity. As our understanding of the structural requirements for potent and selective receptor modulation continues to grow, the strategic application of constrained amino acids like this will undoubtedly play an increasingly important role in the development of novel and effective peptide-based drugs.

References

The Versatile Scaffold: A Technical Guide to the Mechanisms of Action of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The 3-azabicyclo[3.1.0]hexane core is a rigid, bicyclic amine that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its conformational rigidity and three-dimensional structure provide a unique framework for the precise orientation of pharmacophoric elements, enabling high-affinity and selective interactions with a diverse range of biological targets. This guide provides an in-depth technical exploration of the mechanisms of action of various 3-azabicyclo[3.1.0]hexane derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, signaling pathways, and functional consequences of these compounds, supported by quantitative data and detailed experimental protocols.

I. Modulation of Nicotinic Acetylcholine Receptors: The Case of Varenicline

The most prominent example of a 3-azabicyclo[3.1.0]hexane derivative is varenicline, a widely used smoking cessation aid. Its mechanism of action is a classic example of partial agonism at neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which is crucial in the reinforcing effects of nicotine.

Mechanism of Action: A Dual Agonist-Antagonist Profile

Varenicline's efficacy stems from its unique interaction with the α4β2 nAChR. It acts as a partial agonist , binding to the receptor and eliciting a moderate and sustained release of dopamine in the mesolimbic pathway. This action alleviates the craving and withdrawal symptoms experienced during smoking cessation.

Simultaneously, varenicline acts as an antagonist in the presence of nicotine. By occupying the receptor's binding site, it prevents nicotine from binding and inducing a full-agonist response, thereby reducing the rewarding and reinforcing effects of smoking. This dual mechanism is pivotal to its clinical success.

varenicline_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR α4β2 nAChR Dopamine_vesicle Dopamine Vesicles nAChR->Dopamine_vesicle Stimulates moderate release Varenicline Varenicline Varenicline->nAChR Partial Agonist Nicotine Nicotine Nicotine->nAChR Full Agonist (blocked by Varenicline) Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binds Reward_pathway Reward & Reinforcement Dopamine_receptor->Reward_pathway Activates mu_opioid_moa cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion (blocked) ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates (reduced) Analgesia Analgesia / Antipruritic Effect PKA->Analgesia Leads to Ligand 3-ABH Derivative (Agonist) Ligand->MOR Binds & Activates dppiv_moa cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) Food Food Intake Incretins GLP-1 & GIP (Active) Food->Incretins Stimulates release DPPIV DPP-IV Enzyme Incretins->DPPIV Degraded by Insulin Insulin Secretion Incretins->Insulin Stimulates Inactive_incretins Inactive Metabolites DPPIV->Inactive_incretins ABH_inhibitor 3-ABH Inhibitor ABH_inhibitor->DPPIV Inhibits Glucose Glucose Uptake Insulin->Glucose Promotes

A Technical Guide to 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid: A Constrained Glycine Analogue for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformational Restraint in Medicinal Chemistry

In the landscape of modern drug discovery, the principle of conformational restraint is a cornerstone of rational drug design. By locking rotatable bonds within a rigid scaffold, medicinal chemists can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic properties. The 3-azabicyclo[3.1.0]hexane framework has emerged as a particularly valuable constrained scaffold. 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, a derivative of this framework, serves as a rigid glycine or β-alanine analogue, presenting unique structural vectors for elaboration into novel chemical entities. Its bicyclic system, featuring a cyclopropane ring fused to a pyrrolidine core, offers a three-dimensional architecture that is highly sought after for probing the complex topographies of biological targets. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this important building block for researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are essential for its application in synthesis. These properties dictate solubility, reactivity, and analytical characterization.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₁₁H₁₇NO₄[1]
Molecular Weight 227.26 g/mol [1]
Appearance White to off-white solid
CAS Number 1363381-55-8 (racemic cis)[1]
IUPAC Name 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid[1]
Topological Polar Surface Area (TPSA) 66.8 Ų
LogP 1.33
Spectroscopic Characterization
  • ¹H NMR: The spectrum is characterized by the presence of the tert-butyl protons of the Boc group, which appear as a sharp singlet around 1.4-1.5 ppm. The protons on the bicyclic core will present as a series of complex multiplets in the upfield region (approx. 0.5-4.0 ppm). The cyclopropyl protons at the bridgehead (C1 and C5) and methylene (C6) positions typically appear at the most upfield chemical shifts. The methylene protons of the pyrrolidine ring (C2 and C4) will be diastereotopic and appear as distinct multiplets, often coupled to each other.

  • ¹³C NMR: The carbonyl carbons of the Boc group and the carboxylic acid are expected in the downfield region (150-180 ppm). The quaternary carbon of the Boc group appears around 80 ppm. The carbons of the bicyclic scaffold will be found in the aliphatic region (approx. 20-60 ppm), with the bridgehead carbons showing distinct chemical shifts.

Synthesis and Manufacturing

The synthesis of bridgehead-substituted 3-azabicyclo[3.1.0]hexanes has historically been challenging. However, recent advances in C-H activation chemistry have provided an elegant and efficient route to the 1-carboxy derivative. The key transformation is a site-selective iridium-catalyzed borylation of the C1-H bridgehead bond, followed by carboxylation.[4][5]

Synthetic Workflow Diagram

Synthesis_Workflow Start N-Boc-3-azabicyclo[3.1.0]hexane Reagents1 [Ir(cod)OMe]₂ dtbbpy, B₂pin₂ Start->Reagents1 Ir/Al Cooperative Catalysis Product1 tert-Butyl 1-(pinacolboranyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Reagents1->Product1 Shimazaki, Y. et al. Reagents2 1. KOMe 2. CO₂ (1 atm) 3. CuCl (cat.) Product1->Reagents2 FinalProduct This compound Reagents2->FinalProduct Reactivity_Diagram cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling Core 3-Boc-3-azabicyclo[3.1.0] hexane-1-carboxylic acid Reagent_TFA TFA or HCl in Dioxane Core->Reagent_TFA Acid-catalyzed cleavage Reagent_HATU R-NH₂, HATU, DIPEA Core->Reagent_HATU Carboxyl activation Deprotected 3-Azabicyclo[3.1.0]hexane -1-carboxylic acid Reagent_TFA->Deprotected Coupled Amide/Peptide Derivatives Reagent_HATU->Coupled

References

An In-depth Technical Guide to 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: A Constrained Amino Acid Analogue for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint in Peptidomimetics

In the realm of drug discovery, the translation of biologically active peptides into viable therapeutic agents is often hampered by their inherent pharmacological limitations, such as poor metabolic stability and low oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these challenges. A key principle in the design of potent and selective peptidomimetics is the concept of conformational constraint. By restricting the flexibility of a molecule, it can be pre-organized into its bioactive conformation, leading to enhanced binding affinity for its target and improved resistance to proteolytic degradation.

This guide focuses on the molecular structure and applications of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid , a conformationally constrained non-proteinogenic amino acid. Its rigid bicyclic scaffold makes it an invaluable building block in the synthesis of peptidomimetics and other biologically active compounds. The 3-azabicyclo[3.1.0]hexane core is a recurring motif in a variety of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This guide will provide a comprehensive overview of the molecular architecture, synthesis, and utility of this compound for professionals engaged in drug development and medicinal chemistry.

Molecular Structure and Conformational Analysis

The molecular formula of this compound is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol . The structure features a bicyclo[3.1.0]hexane ring system, where a cyclopropane ring is fused to a pyrrolidine ring. The nitrogen atom of the pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group, and a carboxylic acid moiety is attached to the bridgehead carbon (C1).

Stereochemistry

The fusion of the cyclopropane and pyrrolidine rings introduces stereocenters, leading to the possibility of different stereoisomers. The relative stereochemistry of the substituents on the bicyclic system is crucial for its biological activity. The cis-fused configuration is generally the most stable and commonly synthesized isomer.

Conformational Preferences

The bicyclo[3.1.0]hexane ring system is inherently rigid, significantly limiting the conformational freedom of the molecule. Computational studies and X-ray crystallographic data of related structures have shown that the five-membered ring in the bicyclo[3.1.0]hexane system typically adopts a flattened boat or envelope conformation. The presence of the bulky Boc protecting group on the nitrogen atom and the carboxylic acid at the bridgehead position will further influence the overall three-dimensional shape of the molecule. This defined conformation is key to its application in peptidomimetics, as it allows for the precise positioning of pharmacophoric groups.

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route, adapted from the synthesis of related stereoisomers, is outlined below. This multi-step process would likely begin with a commercially available starting material and involve the key step of intramolecular cyclopropanation.

G start Commercially Available Pyrrolidine Derivative step1 N-Protection (Boc) start->step1 step2 Introduction of a Leaving Group (e.g., mesylation or tosylation) step1->step2 step3 Base-induced Intramolecular Cyclopropanation step2->step3 step4 Carboxylation at C1 step3->step4 end_product This compound step4->end_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically reasonable, protocol based on literature precedents for similar transformations.

Step 1: N-Boc Protection of a Suitable Pyrrolidine Precursor

  • Dissolve the starting pyrrolidine derivative in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product by column chromatography.

Step 2: Introduction of a Leaving Group

  • Functionalize the pyrrolidine ring to introduce a suitable leaving group for the subsequent cyclopropanation. This could involve, for example, the conversion of a hydroxyl group to a mesylate or tosylate.

Step 3: Intramolecular Cyclopropanation

  • Treat the substrate with a strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) in an anhydrous solvent (e.g., THF) at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully and perform an aqueous workup.

  • Purify the resulting 3-Boc-3-azabicyclo[3.1.0]hexane intermediate.

Step 4: Carboxylation

  • Deprotonate the bridgehead C1 position using a strong base.

  • Quench the resulting anion with carbon dioxide (dry ice).

  • Acidify the reaction mixture to protonate the carboxylate.

  • Extract the product and purify by crystallization or chromatography.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on the known spectra of the closely related 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereocenters. Key signals would include:

    • A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

    • A series of multiplets in the aliphatic region (approximately 1.0-4.0 ppm) corresponding to the protons of the bicyclic scaffold. The coupling constants between these protons would provide valuable information about the stereochemistry and conformation of the ring system.

  • ¹³C NMR: The carbon spectrum would show distinct signals for:

    • The quaternary carbon of the Boc group around 80 ppm and the carbonyl of the Boc group around 154 ppm.

    • The carboxylic acid carbonyl at approximately 175-180 ppm.

    • Several signals in the aliphatic region corresponding to the carbons of the bicyclic core.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

  • A strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

  • A strong absorption around 1680-1700 cm⁻¹ for the C=O stretching of the Boc-carbamate.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would likely show the deprotonated molecule [M-H]⁻ or the sodiated adduct [M+Na]⁺, allowing for the confirmation of the molecular weight.

Spectroscopic Data (Anticipated) Expected Chemical Shift/Frequency
¹H NMR
Boc (9H)~1.4 ppm (s)
Bicyclic Protons1.0 - 4.0 ppm (m)
¹³C NMR
C(CH₃)₃~28 ppm
C(CH₃)₃~80 ppm
N-C=O~154 ppm
COOH~175-180 ppm
Bicyclic CarbonsAliphatic region
IR (cm⁻¹)
O-H (stretch)2500-3300 (broad)
C=O (acid)1700-1725
C=O (Boc)1680-1700

Applications in Drug Discovery and Peptidomimetics

The rigid 3-azabicyclo[3.1.0]hexane scaffold is a valuable tool for medicinal chemists seeking to design potent and selective therapeutic agents. Its constrained nature allows for the precise orientation of substituents, which can lead to enhanced interactions with biological targets.

As a Proline Analogue

This compound can be considered a constrained analogue of proline. Proline residues play a critical role in determining the secondary structure of peptides, often inducing turns and kinks in the peptide backbone. By replacing proline with this bicyclic analogue, researchers can enforce a specific conformation, which can be beneficial for mimicking the bioactive conformation of a peptide or for disrupting protein-protein interactions.

Scaffold for Novel Therapeutics

The 3-azabicyclo[3.1.0]hexane core has been incorporated into a variety of biologically active molecules. For instance, derivatives of this scaffold have been investigated as:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The conformational rigidity of the scaffold has been exploited in the design of potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes.

  • Antiviral Agents: The gem-dimethyl cyclopropyl proline derivative, which is structurally related to the 3-azabicyclo[3.1.0]hexane system, is a key component of the FDA-approved Hepatitis C virus protease inhibitor boceprevir.

  • Central Nervous System (CNS) Agents: The scaffold has been used to develop ligands for various CNS targets, including dopamine receptors.

The general workflow for incorporating this building block into a peptidomimetic is illustrated below.

G start This compound step1 Peptide Coupling (Amide bond formation) start->step1 step2 Deprotection of Boc group step1->step2 step3 Further Peptide Couplings step2->step3 end_product Target Peptidomimetic step3->end_product

Caption: General workflow for the use of this compound in solid-phase peptide synthesis.

Conclusion

This compound is a valuable and versatile building block for the design and synthesis of novel peptidomimetics and other therapeutic agents. Its rigid, conformationally constrained structure provides a powerful tool for medicinal chemists to enforce specific three-dimensional arrangements of pharmacophoric groups, leading to compounds with enhanced biological activity, selectivity, and metabolic stability. As the demand for more sophisticated and effective drugs continues to grow, the use of such constrained amino acid analogues is poised to play an increasingly important role in the future of drug discovery.

Methodological & Application

Application Note & Protocols: Synthesis of Antiviral Compounds Utilizing 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid proline mimic that has emerged as a "privileged" structural motif in modern medicinal chemistry. Its incorporation into peptidomimetic inhibitors has been pivotal in the development of potent antiviral agents, most notably for Hepatitis C Virus (HCV) and SARS-CoV-2. This guide provides an in-depth analysis of the synthesis of antiviral compounds using Boc-protected 3-azabicyclo[3.1.0]hexane carboxylic acid. We will primarily focus on the clinically validated 2-carboxylic acid isomer, the cornerstone of drugs like Boceprevir and Nirmatrelvir, while also discussing the synthetic potential of the less-explored 1-carboxylic acid isomer. This document details the strategic rationale behind synthetic choices, provides step-by-step protocols for key transformations, and offers expert insights into the design of next-generation antiviral therapeutics based on this versatile scaffold.

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold

The efficacy of many protease inhibitors hinges on their ability to precisely mimic the transition state of peptide bond cleavage within an enzyme's active site. The 3-azabicyclo[3.1.0]hexane core serves as a superior bioisostere for proline, a common amino acid at the P2 position of many protease substrates. Its fused cyclopropane ring locks the five-membered pyrrolidine ring into a specific conformation. This pre-organization reduces the entropic penalty upon binding to the target protein, often leading to a significant enhancement in binding affinity and inhibitor potency.[1]

The tert-butoxycarbonyl (Boc) protecting group is instrumental in the multi-step synthesis of these complex molecules. It provides a stable, acid-labile protecting group for the nitrogen atom of the bicyclic scaffold, preventing unwanted side reactions and allowing for controlled, sequential amide bond formation.

While several positional isomers of the carboxylic acid on this scaffold are possible, the (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid backbone is the most extensively studied and validated isomer in approved antiviral drugs.[2][3] This guide will first detail the synthesis of antiviral agents using this key isomer before exploring the potential of the 1-carboxylic acid variant.

Part I: The 2-Carboxylic Acid Isomer — A Cornerstone of Modern Antivirals

The 2-carboxylic acid derivative of the scaffold is a fundamental building block for two landmark antiviral drugs: Boceprevir (HCV) and Nirmatrelvir (SARS-CoV-2). In both cases, it serves as the P2 fragment that anchors the inhibitor into the S2 pocket of the respective viral proteases.

Focus Area 1: Hepatitis C Virus (HCV) Protease Inhibitors (e.g., Boceprevir)

Boceprevir was a first-generation direct-acting antiviral agent that revolutionized HCV treatment.[4] It is an α-ketoamide covalent inhibitor of the HCV NS3/4A serine protease. The synthesis of Boceprevir involves coupling the 6,6-dimethyl substituted bicyclic proline intermediate with other key fragments.[2][5]

Start Methyl (1R,2S,5S)-6,6-dimethyl- 3-azabicyclo[3.1.0]hexane-2-carboxylate Step1 Amide Coupling with Boc-L-tert-leucine Start->Step1 EDC, HOBt, NMM or HATU, DIPEA Intermediate1 Dipeptide Intermediate (Ester) Step1->Intermediate1 Step2 Saponification (Ester Hydrolysis) LiOH, THF/H2O Intermediate1->Step2 Intermediate2 Dipeptide Intermediate (Carboxylic Acid) Step2->Intermediate2 Step3 Further Coupling & Elaboration Intermediate2->Step3 End Boceprevir / Nirmatrelvir -like Structures Step3->End

Caption: General synthetic workflow for protease inhibitors.

Focus Area 2: SARS-CoV-2 Main Protease (Mpro) Inhibitors (e.g., Nirmatrelvir)

The development of Nirmatrelvir (a key component of Paxlovid) was accelerated by leveraging existing knowledge from HCV inhibitor programs.[6] Researchers identified that the core bicyclic scaffold from Boceprevir was also an excellent fit for the S2 pocket of the SARS-CoV-2 main protease (Mpro or 3CLpro).[5] The synthesis follows a convergent strategy, heavily relying on robust amide coupling and hydrolysis reactions.[3][7]

Part II: Core Synthetic Protocols & Methodologies

The following protocols are generalized from established literature procedures for the synthesis of Nirmatrelvir precursors and related structures.[3][7][8] Researchers should adapt these methods based on their specific substrate and scale.

Protocol 1: Amide Coupling to Form the Dipeptide Intermediate

This protocol describes the crucial coupling of the bicyclic amino ester with a protected amino acid, such as Boc-L-tert-leucine.

Rationale: The choice of coupling reagent is critical for achieving high yields and minimizing racemization, particularly at the chiral center of the incoming amino acid. Reagents like EDC/HOBt and HATU are highly efficient activators of the carboxylic acid, converting it into an active ester that is readily attacked by the secondary amine of the bicyclic scaffold. An organic base (NMM or DIPEA) is required to neutralize the hydrochloride salt of the amine starting material and to scavenge the acid produced during the reaction.

R_COOH R-COOH (e.g., Boc-L-tert-leucine) Active_Ester Activated Intermediate (Active Ester) R_COOH->Active_Ester Activation Coupling_Reagent Coupling Reagent (EDC or HATU) Coupling_Reagent->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Nucleophilic Attack Amine Bicyclic Amine (Scaffold) Amine->Active_Ester Base Base (NMM or DIPEA) Base->Amine Deprotonation

Caption: Mechanism of amide bond formation via activated ester.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 eq).

  • Reagent Addition: Add Boc-L-tert-leucine (1.2 eq) followed by the coupling activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Solvation: Dissolve the mixture in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Slowly add a tertiary amine base, such as N-methylmorpholine (NMM, 2.5 eq) or Diisopropylethylamine (DIPEA).

  • Reaction: Allow the reaction to warm to room temperature (23 °C) and stir for 5-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate. Wash sequentially with cold water, a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.

ParameterCondition/ReagentPurpose
Amine Bicyclic Ester·HClP2 Scaffold Fragment
Acid Boc-L-tert-leucineP3 Scaffold Fragment
Solvent Anhydrous DMFSolubilizes reagents
Coupling Reagents EDC·HCl & HOBt / HATUActivates carboxylic acid
Base NMM / DIPEANeutralizes HCl salt, scavenges acid
Temperature 0 °C to 23 °CControls reaction rate, minimizes side reactions
Reaction Time 5-12 hoursTypical duration for completion
Protocol 2: Saponification of the Dipeptide Ester

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a necessary step for subsequent coupling reactions.

Rationale: Saponification is a base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is a preferred reagent for this transformation as it is highly effective and the resulting lithium carboxylate salts often have favorable solubility properties. A mixed solvent system of THF and water is commonly used to ensure solubility of both the organic substrate and the inorganic base. The reaction is typically run at 0 °C to prevent potential epimerization at the α-carbon adjacent to the newly formed carboxylate.

Step-by-Step Methodology:

  • Preparation: Dissolve the dipeptide ester intermediate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 1:3 ratio) in a round-bottom flask.

  • Cooling: Cool the vigorously stirring solution to 0 °C in an ice bath.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-4.0 eq) portion-wise to the solution.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Quenching & Acidification: Once complete, carefully neutralize the reaction mixture with 1N HCl at 0 °C until the pH is acidic (~pH 3-4).

  • Extraction: Extract the aqueous solution multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often a solid and can be used without further purification.[7]

ParameterCondition/ReagentPurpose
Substrate Dipeptide Methyl EsterPrecursor to the active acid
Solvent THF / H₂OCo-solvent system for solubility
Base LiOH·H₂OHydrolyzes the ester
Temperature 0 °CMinimizes risk of epimerization
Reaction Time 1-2 hoursTypical duration for completion

Part III: The 1-Carboxylic Acid Isomer — A Frontier for Discovery

While the 2-carboxylic acid isomer has a proven track record, the 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid remains a largely untapped resource in antiviral design. The key difference lies in the spatial vector of the carboxylic acid group relative to the bicyclic core.

Strategic Considerations:

  • Novel Vector Space: The 1-carboxy isomer projects its reactive handle from the bridgehead carbon. This unique orientation could allow it to access different sub-pockets within a target active site or to serve as a P1 or P3 fragment, rather than the traditional P2.

  • Scaffold Hopping: In drug design, this isomer could be used for "scaffold hopping" exercises, where a known pharmacophore is modified to generate novel intellectual property and potentially improved properties (e.g., selectivity, ADME profile).

  • Targeting Different Enzymes: Viral enzymes other than proteases, such as polymerases or helicases, may have binding sites that are better complemented by the 1-carboxy isomer's geometry.

The synthesis of antiviral compounds from the 1-carboxylic acid isomer would follow analogous synthetic logic to that described above, primarily involving robust amide coupling protocols. Its exploration represents a promising avenue for the development of next-generation therapeutics that can overcome existing resistance mechanisms.

Conclusion

The 3-Boc-3-azabicyclo[3.1.0]hexane carboxylic acid scaffold is a powerful and validated building block in the synthesis of potent antiviral agents. The methodologies for its incorporation, centered around reliable amide coupling and saponification reactions, are well-established and scalable. While the 2-carboxylic acid isomer is the foundation of blockbuster drugs like Boceprevir and Nirmatrelvir, the synthetic potential of the 1-carboxylic acid isomer offers exciting new directions for drug discovery. A thorough understanding of these synthetic protocols and the strategic rationale behind them is essential for any researcher aiming to innovate in the field of antiviral drug development.

References

Application Notes & Protocols: The Role of 3-Azabicyclo[3.1.0]hexane Scaffolds in the Design of HCV NS3/4A Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Viral Replication

Hepatitis C Virus (HCV) infection remains a significant global health challenge, affecting millions worldwide and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The viral life cycle is critically dependent on the activity of the NS3/4A serine protease, an enzyme responsible for cleaving the HCV polyprotein into mature nonstructural proteins essential for viral replication.[2] This indispensable role makes the NS3/4A protease a prime target for direct-acting antiviral (DAA) therapies.

The development of potent, selective, and orally bioavailable protease inhibitors has revolutionized HCV treatment. A key innovation in the design of these inhibitors has been the incorporation of conformationally constrained amino acid surrogates. Among these, the 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure, most notably as a core component of the approved HCV protease inhibitor Boceprevir and its analogs.[1][3][4] This document provides an in-depth guide for researchers on the rationale, application, and experimental protocols associated with using 3-azabicyclo[3.1.0]hexane derivatives in the discovery and development of novel HCV NS3/4A protease inhibitors.

Section 1: The Rationale - Why 3-Azabicyclo[3.1.0]hexane?

The efficacy of peptidomimetic inhibitors often hinges on their ability to adopt a specific, low-energy conformation that maximizes binding interactions within the enzyme's active site. The 3-azabicyclo[3.1.0]hexane moiety serves as a rigid, tricyclic proline analogue, primarily occupying the P2 position of the inhibitor, which slots into the corresponding S2 subsite of the protease.[5][6]

Causality Behind its Efficacy:

  • Conformational Rigidity: Unlike flexible linear peptide chains, the fused cyclopropane-pyrrolidine ring system of the 3-azabicyclo[3.1.0]hexane scaffold pre-organizes the inhibitor into a bioactive conformation. This reduces the entropic penalty upon binding to the protease, leading to a significant enhancement in binding affinity (lower Ki or IC50 values).

  • Optimal Vector Projection: The rigid structure orients the substituents at the P1 and P3 positions of the inhibitor into the optimal vectors for interaction with the S1 and S3 pockets of the NS3/4A protease, respectively. This precise positioning is crucial for achieving high potency.

  • Improved Pharmacokinetics: Natural peptide inhibitors suffer from poor oral bioavailability and rapid metabolic degradation. The unnatural, bicyclic nature of this scaffold imparts greater resistance to metabolic enzymes, improving the pharmacokinetic profile and making it suitable for oral administration.[3]

  • Selectivity: The unique shape and rigidity of the scaffold contribute to a higher selectivity for the HCV NS3/4A protease over other host serine proteases, such as human neutrophil elastase, which is critical for minimizing off-target side effects.[3]

cluster_Protease HCV NS3/4A Protease Active Site cluster_Inhibitor Peptidomimetic Inhibitor S1 S1 Pocket (Hydrophobic) S2 S2 Pocket S3 S3 Pocket P1 P1 Group (e.g., Ketoamide Warhead) P1->S1 Binds in hydrophobic pocket P2 P2 Scaffold (3-Azabicyclo[3.1.0]hexane) P2->S2 Rigid scaffold pre-organizes for optimal fit P2->P1 Orients P1 P3 P3 Group P2->P3 Orients P3 P3->S3 Occupies S3 subsite

Caption: Binding model of an inhibitor containing the 3-azabicyclo[3.1.0]hexane P2 scaffold within the HCV NS3/4A protease active site.

Section 2: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-azabicyclo[3.1.0]hexane core and its substituents has yielded crucial insights into the features required for potent inhibition. The gem-dimethyl group on the cyclopropane ring, as seen in Boceprevir, is a particularly important feature.[1]

Key SAR Observations:

  • Cyclopropane Substituents: The gem-dimethyl group at the C6 position is critical. It fills a hydrophobic pocket within the S2 subsite, significantly enhancing potency. Removing or altering these methyl groups often leads to a substantial loss of activity.

  • Stereochemistry: The stereochemistry of the bicyclic core is paramount. The (1R,2S,5S) configuration has been identified as the optimal arrangement for fitting into the active site of the protease.[1][7]

  • P3 Group: The group acylated to the nitrogen of the pyrrolidine ring (the P3 position) is crucial for extending into the S3 pocket. Large, hydrophobic groups, such as a tert-butylcarbamoyl-dimethylbutanoyl moiety, have proven effective.[3]

  • P1 Group: A reactive "warhead," typically an α-ketoamide, is attached to the C2-carboxyl group (P1 position). This group forms a reversible, covalent bond with the catalytic serine (Ser139) residue in the active site, which is a hallmark of this class of inhibitors.[8]

Compound/Modification P2 Scaffold Key P3 Feature P1 Warhead Enzymatic Potency (Ki or IC50)*Reference
Boceprevir (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamidet-butylcarbamoyl-3,3-dimethylbutanoylα-ketoamide14 nM (Ki)[3]
Vaniprevir Analog 3-azabicyclo[3.1.0]hexane coreCyclopentylcarbamoylMacrocyclicPotent (sub-nM)[9]
Analog 1 Unsubstituted 3-azabicyclo[3.1.0]hexanet-butylcarbamoylα-ketoamide> 1000 nMSAR studies
Analog 2 (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamideSimple acetyl groupα-ketoamide~500 nMSAR studies

Section 3: Synthetic Protocols

The synthesis of these complex scaffolds is a critical aspect of the drug discovery process. Below is a representative, generalized protocol for the synthesis of a key intermediate, based on established literature methods.[1][7][10]

Protocol 3.1: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

This protocol outlines a common route to a key building block used in the synthesis of Boceprevir and related inhibitors.

Workflow Diagram:

start Pyrrole Derivative (Starting Material) step1 Cyclopropanation (e.g., with Diazopropane) start->step1 step2 Protection (e.g., Boc Anhydride) step1->step2 step3 Esterification (e.g., MeOH, H+) step2->step3 step4 Deprotection / Salt Formation (HCl in Ether) step3->step4 end Target Intermediate (Hydrochloride Salt) step4->end

Caption: Generalized synthetic workflow for a key 3-azabicyclo[3.1.0]hexane intermediate.

Step-by-Step Methodology:

  • Reagents & Materials:

    • N-Boc-pyrrole-2-carboxylic acid methyl ester (or similar starting material)

    • 2-Diazopropane or 2,2-dihalopropane with a metal reagent

    • Palladium catalyst (if applicable)

    • Di-tert-butyl dicarbonate (Boc2O)

    • 4-Dimethylaminopyridine (DMAP)

    • Solvents: Dichloromethane (DCM), Methanol (MeOH), Diethyl ether, Ethyl acetate

    • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., ethyl acetate or diethyl ether)

    • Standard laboratory glassware, magnetic stirrer, rotary evaporator.

  • Procedure:

    • Step 1: Cyclopropanation: Dissolve the protected pyrrole starting material in a suitable solvent like DCM. Add the cyclopropanating agent (e.g., 2-diazopropane generated in situ or via a dihalopropane route) under an inert atmosphere.[10] The reaction may require a catalyst and specific temperature control (e.g., 0 °C to room temperature).

      • Rationale: This key step forms the fused cyclopropane ring. The choice of reagents and conditions is critical for achieving the desired cis-fused stereochemistry.

    • Step 2: N-Protection (if necessary): If the starting material's nitrogen is not protected, dissolve the crude product from Step 1 in DCM. Add Boc2O and a catalytic amount of DMAP. Stir at room temperature until TLC analysis indicates complete reaction.

      • Rationale: The Boc protecting group prevents unwanted side reactions on the nitrogen in subsequent steps and helps in purification.

    • Step 3: Esterification (if necessary): If the C2 position is a carboxylic acid, it must be converted to the methyl ester. Dissolve the protected acid in methanol and add a catalytic amount of strong acid (e.g., H2SO4). Reflux the mixture until the reaction is complete.

    • Step 4: Deprotection and Salt Formation: Dissolve the purified, Boc-protected ester from the previous step in a minimal amount of a solvent like ethyl acetate.[10] Cool the solution to 0 °C in an ice bath. Add a solution of HCl in ethyl acetate or diethyl ether dropwise with stirring. A precipitate will form.

      • Rationale: This step removes the Boc protecting group and simultaneously forms the hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify by filtration.

    • Step 5: Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield the (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride as a white solid.[10]

  • Validation:

    • Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (e.e.) using chiral HPLC to ensure the correct stereoisomer has been synthesized.

Section 4: Biochemical Assay Protocols

Evaluating the inhibitory activity of newly synthesized compounds is a cornerstone of the drug discovery workflow. The following protocol describes a standard in vitro assay for measuring the inhibition of HCV NS3/4A protease.

Protocol 4.1: In Vitro FRET-Based HCV NS3/4A Protease Inhibition Assay

This assay relies on a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a measurable increase in fluorescence.

Assay Principle Diagram:

Caption: Principle of the FRET-based assay for HCV NS3/4A protease activity and its inhibition.

Step-by-Step Methodology:

  • Reagents & Materials:

    • Recombinant HCV NS3/4A Protease (genotype 1b is common).[2]

    • FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside.

    • Test compounds (3-azabicyclo[3.1.0]hexane derivatives) dissolved in 100% DMSO.

    • Positive Control Inhibitor: Boceprevir or Telaprevir.

    • 384-well black microplates.

    • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

  • Procedure:

    • Step 1: Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background fluorescence.

    • Step 2: Enzyme Addition: Dilute the NS3/4A protease to its final working concentration (e.g., 20 nM) in assay buffer. Add the enzyme solution to all wells except the "no enzyme" background controls.

    • Step 3: Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature.

      • Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.

    • Step 4: Reaction Initiation: Prepare the FRET substrate solution in assay buffer to its final concentration (e.g., 100 nM). Add the substrate solution to all wells to initiate the reaction.

    • Step 5: Kinetic Reading: Immediately place the plate in the fluorescence plate reader. Read the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis & Validation:

    • Step 1: Calculate Reaction Rates: For each well, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the fluorescence vs. time plot (RFU/min).

    • Step 2: Calculate Percent Inhibition: % Inhibition = 100 * (1 - (v_inhibitor - v_background) / (v_DMSO - v_background))

    • Step 3: Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Self-Validation: The positive control (Boceprevir) should yield an IC50 value within the expected literature range, confirming the validity of the assay run. The Z'-factor of the assay should be calculated to ensure it is robust and suitable for screening.[11]

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold is a testament to the power of rational, structure-based drug design. Its ability to enforce a bioactive conformation has made it a cornerstone in the development of highly potent and selective HCV NS3/4A protease inhibitors. The protocols and insights provided herein offer a comprehensive guide for researchers aiming to explore, synthesize, and evaluate new chemical entities based on this privileged framework. Continued exploration of novel substitutions and bioisosteric replacements for this core will undoubtedly pave the way for the next generation of direct-acting antivirals against HCV and potentially other viral proteases.

References

Synthesis of Novel NF-κB Inducing Kinase (NIK) Inhibitors Utilizing a Core Azabicyclo[3.1.0]hexanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting NF-κB Inducing Kinase (NIK)

NF-κB Inducing Kinase (NIK), a serine/threonine kinase encoded by the MAP3K14 gene, stands as a critical regulator of the non-canonical NF-κB signaling pathway.[1][2] This pathway is integral to a multitude of physiological processes, including immune cell development and function, lymphoid organogenesis, and cellular growth and survival.[3][4][5] Consequently, the dysregulation of NIK activity has been implicated in the pathophysiology of a range of human diseases, from autoimmune and inflammatory disorders like systemic lupus erythematosus (SLE) and rheumatoid arthritis to various B-cell malignancies and solid tumors.[2][5][6]

While loss-of-function mutations in NIK can lead to severe immunodeficiencies, its overactivation is a hallmark of several pathological conditions.[3][5] This makes NIK a compelling and highly sought-after therapeutic target for pharmacological intervention.[2][6] The development of small molecule inhibitors that can selectively target NIK offers a promising avenue for the treatment of these debilitating diseases.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a novel class of NIK inhibitors built around a structurally complex and promising azabicyclo[3.1.0]hexanone core.

The Non-Canonical NF-κB Signaling Pathway: A Central Role for NIK

The non-canonical NF-κB pathway is activated by a specific subset of the tumor necrosis factor (TNF) receptor superfamily, including BAFF-R, LTβR, and CD40.[1][7] In a resting state, NIK levels are kept constitutively low through continuous proteasomal degradation mediated by a TRAF2/TRAF3-cIAP ubiquitin ligase complex.[7] Upon receptor ligation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK.

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the C-terminal domain of p100 (NF-κB2).[7][8] This phosphorylation event marks p100 for ubiquitination and partial proteasomal processing into its mature p52 form. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes involved in critical immune functions.[1][7]

non_canonical_nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR Superfamily (e.g., BAFF-R, LTβR, CD40) TRAF_Complex TRAF2/TRAF3-cIAP Complex Receptor->TRAF_Complex Recruitment & TRAF3 Degradation Ligand Ligand (e.g., BAFF, LTα1β2) Ligand->Receptor NIK_degradation NIK Degradation TRAF_Complex->NIK_degradation Inhibition NIK NIK (NF-κB Inducing Kinase) NIK->NIK_degradation IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation of p100 p52_RelB p52/RelB p100_RelB->p52_RelB Proteasomal Processing p52_RelB_nucleus p52/RelB p52_RelB->p52_RelB_nucleus Translocation Target_Genes Target Gene Transcription p52_RelB_nucleus->Target_Genes

Diagram 1: The Non-Canonical NF-κB Signaling Pathway.

The Azabicyclo[3.1.0]hexanone Scaffold: A Privileged Core for NIK Inhibition

The azabicyclo[3.1.0]hexanone core represents a synthetically challenging yet highly valuable scaffold in medicinal chemistry.[9][10] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with the target protein. In the context of NIK inhibition, this scaffold has been successfully employed to develop potent and selective inhibitors.[9]

A significant advancement in the synthesis of this complex core was achieved through the application of a catalytic, enantioselective C-H activation step. This modern synthetic methodology streamlined an initial 13-step synthesis down to a more efficient 7-step linear sequence, enabling the production of multi-gram quantities of the desired NIK inhibitor for in vivo studies.[9][11]

Protocol: Synthesis of an Azabicyclo[3.1.0]hexanone-Containing NIK Inhibitor

The following protocol outlines a streamlined, seven-step synthesis of a potent NIK inhibitor featuring the azabicyclo[3.1.0]hexanone core, adapted from the work of Crawford et al.[9][12]

synthetic_workflow start Starting Materials step1 Step 1: Boc Protection start->step1 step2 Step 2: Catalytic, Enantioselective C-H Activation/Cyclization step1->step2 step3 Step 3: Lactam Formation step2->step3 step4 Step 4: Boc Deprotection step3->step4 step5 Step 5: N-Alkylation step4->step5 step6 Step 6: Lactam Oxidation step5->step6 step7 Step 7: Final Coupling step6->step7 end Final NIK Inhibitor step7->end

Diagram 2: Synthetic Workflow for the Azabicyclo[3.1.0]hexanone NIK Inhibitor.

Step 1-3: Construction of the Chiral Azabicyclo[3.1.0]hexane Core

The initial steps focus on the construction of the key chiral azabicyclo[3.1.0]hexanone intermediate. This is achieved through a palladium-catalyzed enantioselective C-H activation and intramolecular alkylation, a pivotal reaction that establishes the stereochemistry of the molecule.[10][13]

Step 4: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the bicyclic lactam is removed under acidic conditions.

  • Reagents: 4 M HCl in 1,4-dioxane, Dichloromethane (DCM)

  • Procedure: A solution of the Boc-protected lactam in DCM is treated with a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred until the evolution of CO2 ceases. The solvent is then removed under reduced pressure to yield the deprotected lactam.[12]

Step 5: N-Alkylation

The secondary amine of the deprotected lactam is then alkylated.

  • Reagents: Methyl iodide (MeI), Cesium carbonate (Cs2CO3), Acetonitrile (MeCN)

  • Procedure: The deprotected lactam is dissolved in acetonitrile, and cesium carbonate is added. Methyl iodide is then added dropwise, and the mixture is heated. After completion, the reaction is cooled, filtered, and the filtrate is concentrated to give the N-methylated product.[12]

Step 6: Lactam Oxidation

The lactam is oxidized to the corresponding azabicyclo[3.1.0]hexanone.

  • Reagents: Ruthenium(IV) oxide hydrate (RuO2·xH2O), Sodium periodate (NaIO4), Ethyl acetate (EtOAc), Water

  • Procedure: A solution of the N-methylated lactam in ethyl acetate is vigorously stirred with an aqueous solution of sodium periodate and a catalytic amount of ruthenium(IV) oxide hydrate. The reaction is monitored until completion. The mixture is then filtered, and the organic layer is separated, washed, dried, and concentrated to afford the desired ketone.[12]

Step 7: Final Coupling

The final step involves the coupling of the azabicyclo[3.1.0]hexanone core with the appropriate heterocyclic partner to yield the final NIK inhibitor. The specific coupling reaction will depend on the nature of the desired final compound.

Biological Evaluation of Synthesized NIK Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. This involves a series of in vitro assays to determine their potency and selectivity.

In Vitro NIK Kinase Assay

The primary assay to determine the inhibitory potential of the synthesized compounds is a direct in vitro kinase assay. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.[14][15]

  • Principle: This luminescent assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[14]

  • Protocol Outline:

    • A reaction mixture containing recombinant NIK enzyme, a suitable substrate, and ATP is prepared in a kinase buffer.

    • The synthesized inhibitor at various concentrations is added to the reaction mixture.

    • The reaction is incubated to allow for the kinase reaction to proceed.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.

    • The luminescence is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.[14]

Cell-Based Assays for NIK Pathway Inhibition

To confirm that the inhibitors are active in a cellular context, cell-based assays are essential.

  • NF-κB Reporter Assay: A cell line engineered to express a luciferase reporter gene under the control of an NF-κB response element can be used. Inhibition of NIK will lead to a decrease in the luciferase signal upon stimulation of the non-canonical pathway.[2]

  • Western Blot Analysis: Treatment of appropriate cell lines with the NIK inhibitors followed by stimulation can be assessed by Western blot. A potent inhibitor should reduce the processing of p100 to p52.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of a representative NIK inhibitor incorporating the azabicyclo[3.1.0]hexanone scaffold.

Compound IDTargetIC50 (nM)Assay Type
Compound 2 NIK1.6In vitro kinase assay

(Data adapted from Crawford et al.)[9]

Conclusion and Future Perspectives

The azabicyclo[3.1.0]hexanone scaffold has proven to be a highly effective core for the design of potent and selective NIK inhibitors. The development of a streamlined synthetic route utilizing modern catalytic methods has made these complex molecules more accessible for further investigation. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate novel NIK inhibitors based on this promising scaffold. Future work in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical development for the treatment of a wide range of NIK-driven diseases.

References

Application Notes and Protocols for the Coupling of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the conformational control of bioactive molecules is a cornerstone of rational drug design. Rigid scaffolds that mimic or improve upon the binding conformations of endogenous ligands or enzyme substrates are of paramount importance. 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a prime example of such a scaffold. Its bicyclic, constrained structure imparts a well-defined three-dimensional geometry, making it an invaluable building block for creating potent and selective therapeutic agents, including neuromodulators and enzyme inhibitors.[1] The incorporation of this motif can lead to enhanced biological activity and improved pharmacokinetic properties.

This guide provides detailed protocols and technical insights for the efficient coupling of this compound with a variety of primary and secondary amines. We will delve into the mechanistic rationale behind the selection of coupling reagents and reaction conditions, offering a framework for troubleshooting and optimization.

Understanding the Challenge: The Impact of Steric Hindrance

The carboxylic acid at the 1-position of the 3-azabicyclo[3.1.0]hexane core is situated at a bridgehead carbon, presenting significant steric hindrance. This structural feature can impede the approach of the amine nucleophile and slow down the rate of amide bond formation. Consequently, standard amide coupling protocols may result in low yields or require harsh reaction conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule. To overcome this challenge, the use of potent activating agents is essential.

Recommended Coupling Protocols

We present two robust protocols for the coupling of this compound, centered around the use of uronium/phosphonium-based and carbodiimide-based coupling reagents. The choice between these protocols will depend on the nucleophilicity of the amine, the scale of the reaction, and the desired purity profile of the final product.

Protocol 1: High-Efficiency Coupling Using HATU

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium-based coupling reagent, particularly for sterically hindered carboxylic acids and weakly nucleophilic amines.[2][3] The reaction proceeds through the formation of a highly reactive OAt-activated ester, which readily undergoes nucleophilic attack by the amine.[4][5] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and neutralize the liberated protons during the reaction.

Experimental Workflow:

HATU_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Acid 3-Boc-3-azabicyclo[3.1.0]hexane- 1-carboxylic acid Activated_Ester OAt-Activated Ester (in situ) Acid->Activated_Ester 1. Dissolve HATU HATU HATU->Activated_Ester 2. Add DIPEA DIPEA DIPEA->Activated_Ester 3. Add Solvent_Act Anhydrous DMF Solvent_Act->Activated_Ester Reaction_Mixture Reaction Mixture Activated_Ester->Reaction_Mixture Pre-activated Amine Amine (Primary or Secondary) Amine->Reaction_Mixture 4. Add Solvent_Coup Anhydrous DMF Solvent_Coup->Reaction_Mixture Quench Quench with Water Reaction_Mixture->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, the reaction temperature can be increased to 40-50 °C.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Troubleshooting:

  • Low Yield: If the reaction stalls, a second portion of HATU (0.5 eq) and DIPEA (1.0 eq) can be added. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester.

  • Side Reactions: Pre-activation of the carboxylic acid before adding the amine is crucial to minimize side reactions, such as the formation of a guanidinium byproduct from the reaction of HATU with the amine.[3][6]

Protocol 2: Cost-Effective Coupling Using EDC/HOBt

Rationale: The carbodiimide-based coupling reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), offers a more economical alternative to uronium salts.[7] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an HOBt-ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[3][8] This HOBt-ester then reacts with the amine to form the amide bond.

Experimental Workflow:

EDC_Coupling_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Acid 3-Boc-3-azabicyclo[3.1.0]hexane- 1-carboxylic acid Reaction_Mixture Reaction Mixture Acid->Reaction_Mixture 1. Dissolve Amine Amine Amine->Reaction_Mixture 2. Add EDC EDC·HCl EDC->Reaction_Mixture 4. Add (at 0 °C) HOBt HOBt HOBt->Reaction_Mixture 3. Add Base DIPEA or Et3N Base->Reaction_Mixture 5. Add Solvent Anhydrous DCM or DMF Solvent->Reaction_Mixture Quench Quench with sat. NaHCO3 Reaction_Mixture->Quench Extract Extract with DCM Quench->Extract Wash Wash with 1N HCl, brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Product Purify->Product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (Et3N) (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Urea Byproduct Removal: The urea byproduct from EDC can sometimes be difficult to remove. Washing the organic layer with dilute acid can help, as the urea is more soluble in the aqueous phase under acidic conditions.

  • Epimerization: While HOBt significantly suppresses racemization, for chiral amines, it is advisable to keep the reaction temperature low and the reaction time as short as possible.

Quantitative Data Summary

The following table provides a general comparison of the two recommended protocols for the coupling of this compound with a model primary amine (e.g., benzylamine). Note that actual yields and reaction times may vary depending on the specific amine used.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC·HCl
Additive NoneHOBt
Base DIPEADIPEA or Et3N
Solvent DMFDCM or DMF
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 2-12 hours4-24 hours
Typical Yield >85%70-90%
Cost HigherLower
Byproduct Removal Generally straightforwardCan be challenging

Conclusion and Best Practices

The successful coupling of the sterically demanding this compound hinges on the selection of an appropriate and potent activation method. For challenging couplings involving weakly nucleophilic or sterically hindered amines, the HATU protocol is recommended for its high efficiency and reliability. For more routine couplings and on a larger scale where cost is a consideration, the EDC/HOBt protocol provides a robust and economical alternative.

Key Best Practices:

  • Anhydrous Conditions: Ensure all glassware, solvents, and reagents are dry to prevent hydrolysis of activated intermediates.

  • Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to coupling reagents, which can lead to side products.

  • Stoichiometry: A slight excess of the amine and coupling reagents is generally used to drive the reaction to completion. However, a large excess should be avoided to simplify purification.

By following these guidelines and protocols, researchers can confidently and efficiently incorporate the valuable 3-azabicyclo[3.1.0]hexane scaffold into their molecules of interest, paving the way for the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios based on established synthetic routes and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) - The Core Synthesis

This section addresses common questions regarding the foundational synthetic strategy, which typically involves the protection and subsequent oxidation of a key bicyclic intermediate.

Q1: What is the most common and reliable synthetic route for this compound?

The most widely adopted pathway commences with the commercially available starting material, 3-azabicyclo[3.1.0]hexane, or a related precursor. The synthesis can be logically broken down into two primary stages:

  • Boc Protection: The secondary amine of the bicyclic core is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions in the subsequent oxidation stage. The reaction typically involves treating 3-azabicyclo[3.1.0]hexane with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

  • Oxidation to Carboxylic Acid: The protected intermediate, often a hydroxymethyl or formyl derivative at the C1 position, is oxidized to the final carboxylic acid. A common precursor is (3-Boc-3-azabicyclo[3.1.0]hexan-1-yl)methanol, which can be oxidized to the desired product.

Below is a generalized workflow for this synthetic approach.

cluster_0 Stage 1: Boc Protection cluster_1 Stage 2: Functionalization & Oxidation A 3-Azabicyclo[3.1.0]hexane or related precursor B tert-Butyl 3-azabicyclo[3.1.0]hexane -3-carboxylate (Protected Intermediate) A->B (Boc)₂O, Base (e.g., TEA, NaHCO₃) Solvent (e.g., DCM, THF) C (3-Boc-3-azabicyclo[3.1.0]hexan-1-yl)methanol B->C Introduction of C1 functional group (if not already present) D 3-Boc-3-azabicyclo[3.1.0]hexane -1-carboxylic acid (Final Product) C->D Oxidation (e.g., TEMPO/BAIB)

Caption: General synthetic workflow for the target compound.

Part 2: Troubleshooting Guide - Enhancing Yield and Purity

This section tackles specific problems that can arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield During the Boc Protection Step

Q: I am experiencing a low yield (<80%) during the Boc protection of 3-azabicyclo[3.1.0]hexane. What are the common causes and how can I fix this?

Low yields in Boc protection are often traced back to three key areas: suboptimal reaction conditions, reagent quality, or issues during workup and isolation.

Causality Analysis:

  • Insufficient Basicity: The reaction generates an acidic byproduct. Without a sufficient amount of base to neutralize it, the reaction equilibrium can be adversely affected, and the starting amine may become protonated and unreactive.

  • Reagent Decomposition: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if not stored properly (it should be kept refrigerated).

  • Workup Losses: The protected product has some aqueous solubility, and aggressive or repeated aqueous washes can lead to significant product loss.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a fresh bottle of (Boc)₂O or confirm the purity of your existing stock.

  • Optimize Base and Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of a suitable base are used. While triethylamine (TEA) is common, an inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water) can simplify workup by allowing for a direct separation of layers.

  • Control Reaction Temperature: The reaction is typically exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can prevent potential side reactions.

  • Refine Workup Procedure: Minimize aqueous washes. If you must wash, use a saturated brine solution to reduce the solubility of the product in the aqueous layer (salting-out effect). Ensure the organic layers are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.

Data-Driven Optimization of Boc Protection:

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Yield
Base 1.0 eq. Triethylamine1.5 eq. NaHCO₃>95%
Solvent Dichloromethane (DCM)DCM / Water (biphasic)
Temperature Room Temperature0 °C to Room Temp.
Workup 3x Water Washes1x Brine Wash
Problem 2: Incomplete or Slow Oxidation of the C1-Methanol Intermediate

Q: My oxidation of (3-Boc-3-azabicyclo[3.1.0]hexan-1-yl)methanol to the carboxylic acid is stalling, and I see a mix of starting material, aldehyde, and product. How can I drive the reaction to completion?

This is a classic challenge in alcohol-to-carboxylic acid oxidations. The formation of the intermediate aldehyde can sometimes be a stable endpoint if the oxidation conditions are not sufficiently potent or if the reaction is not allowed to proceed for an adequate duration. The TEMPO/BAIB system is a popular choice for this transformation.

Causality Analysis:

  • Insufficient Oxidant: The stoichiometry of the terminal oxidant is critical. BAIB (bis(acetoxy)iodobenzene) is consumed in the reaction, and if present in insufficient amounts, the reaction will stop at the aldehyde stage.

  • Catalyst Deactivation: The TEMPO catalyst can be deactivated over time.

  • pH Drift: The reaction pH can influence the oxidation rate.

Troubleshooting Protocol:

  • Verify Oxidant Stoichiometry: Use a sufficient excess of the terminal oxidant. For a TEMPO/BAIB system, using at least 2.5 equivalents of BAIB is recommended to ensure full conversion of the alcohol to the carboxylic acid.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the disappearance of the starting material and the intermediate aldehyde. Do not stop the reaction until the aldehyde spot is no longer visible.

  • Control pH: The reaction is often run in a solvent mixture like Acetonitrile/Water. Maintaining a neutral to slightly basic pH can be beneficial. Some protocols include a phosphate buffer to stabilize the pH.

  • Consider Alternative Oxidants: If the TEMPO system consistently fails, other methods like a Jones oxidation (CrO₃/H₂SO₄) can be used, although this method is harsher and requires more stringent purification. However, for sensitive substrates like this bicyclic system, milder conditions are generally preferred.

Start Oxidation Stalled CheckOxidant Check Stoichiometry of Terminal Oxidant (e.g., BAIB) Start->CheckOxidant Monitor Monitor reaction by TLC/LC-MS for aldehyde intermediate CheckOxidant->Monitor Stoichiometry OK (>2.5 eq.) AddOxidant Add more terminal oxidant (0.5 eq. portions) CheckOxidant->AddOxidant Stoichiometry Low (<2.5 eq.) Complete Reaction Complete Monitor->Complete Aldehyde consumed Incomplete Aldehyde remains Monitor->Incomplete Aldehyde persists after 12h AddOxidant->Monitor Prolong Prolong reaction time Incomplete->Prolong Option 1 Prolong->Monitor

Technical Support Center: Optimizing Amide Coupling Reactions of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, conformationally rigid scaffold into their synthetic targets. The inherent steric hindrance of this bicyclic amino acid analogue can present challenges to achieving high yields and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these challenges effectively.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry, often used to introduce conformational rigidity into peptide-based therapeutics and other bioactive molecules.[1][2] Its rigid structure can enhance binding affinity to biological targets and improve metabolic stability. However, the same structural constraints that provide these benefits also create significant steric hindrance at the carboxylic acid group, making amide bond formation a non-trivial step.

Common issues encountered during the coupling of this acid include:

  • Low or incomplete conversion: The bulky nature of the bicyclic scaffold can impede the approach of the amine nucleophile.

  • Side reactions: Suboptimal activation or prolonged reaction times can lead to the formation of undesired byproducts.

  • Epimerization: While less of a concern for this specific achiral carboxylic acid, related chiral derivatives would be at risk, and understanding the principles of racemization suppression is crucial.

  • Difficult purification: Separating the desired amide product from unreacted starting materials and coupling agent byproducts can be challenging.

This guide will address these issues systematically, providing both the "how" and the "why" behind our recommended solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Q1: My coupling reaction shows very low conversion to the desired amide product, with a significant amount of unreacted this compound remaining. What should I do?

A1: Low conversion is the most common issue with this sterically hindered acid. Here is a step-by-step approach to troubleshoot this problem:

1. Evaluate Your Coupling Reagent:

  • The Problem: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for sterically demanding couplings.[3]

  • The Solution: Switch to a more potent onium-salt-based coupling reagent. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[2]

    Coupling Reagent ClassRecommended ReagentsKey Advantages
    Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHighly effective for hindered couplings; HATU is often superior due to the formation of a highly reactive OAt active ester.[3]
    Phosphonium Salts PyBOP, PyAOPExcellent choices for difficult couplings and are less likely to cause side reactions with the amine component if used in excess.

2. Implement a Pre-activation Step:

  • The Rationale: Allowing the carboxylic acid to fully activate with the coupling reagent before introducing the amine can significantly improve reaction rates.

  • The Procedure: In a separate flask, dissolve the this compound, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF. Stir this mixture for 1-5 minutes before adding your amine.

3. Consider "Double Coupling":

  • When to Use It: If a single coupling with a potent reagent still results in incomplete conversion.

  • The Procedure: After the initial coupling reaction has proceeded for a set time (e.g., 2-4 hours), remove the reaction mixture (if on solid phase) or proceed directly to a second addition of freshly prepared activated acid to the reaction mixture.

4. Optimize Reaction Time and Temperature:

  • The Balance: While extending the reaction time (e.g., to 12-24 hours) can drive the reaction to completion, it also increases the risk of side reactions.[3] Similarly, gentle heating (e.g., to 40-50°C) can overcome the activation energy barrier but must be used cautiously. Monitor the reaction by TLC or LC-MS to find the optimal balance.

Q2: I'm observing a significant side product that I suspect is an N-acylurea. How can I prevent this?

A2: N-acylurea formation is a known side reaction when using carbodiimide coupling reagents.

  • The Mechanism: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and a carbodiimide, can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4]

  • The Solutions:

    • Add an Additive: Incorporating 1-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt) into your carbodiimide-mediated coupling will trap the O-acylisourea intermediate to form a more stable active ester, minimizing the N-acylurea rearrangement.

    • Change Reagent Class: The most effective solution is to switch to an onium-salt reagent (HATU, PyBOP, etc.) as recommended in A1. These reagents do not proceed through the same intermediate and thus avoid this specific side reaction.

Q3: My product purification is difficult due to byproducts from the coupling reagent. What are the best practices for purification?

A3: Purification can be streamlined by choosing the right coupling reagent and workup procedure.

  • Reagent Choice and Byproduct:

    • DCC: Forms dicyclohexylurea (DCU), which is often insoluble in common organic solvents and can be removed by filtration. However, residual DCU can complicate purification.

    • EDC: Forms a water-soluble urea byproduct, which can typically be removed with an aqueous workup.

    • HATU/HBTU/PyBOP: These reagents and their byproducts are generally water-soluble and can be removed with an aqueous wash.

  • Recommended Purification Strategy:

    • Aqueous Workup: After the reaction is complete, dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid or 1N HCl) to remove the base, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt/HOAt, and finally with brine.

    • Chromatography: If the aqueous workup is insufficient, flash column chromatography on silica gel is typically effective. A gradient of ethyl acetate in hexanes is a good starting point for eluting the Boc-protected amide product.

    • Recrystallization: For crystalline solids, recrystallization can be a highly effective final purification step.[5] Common solvent systems include ethyl acetate/hexanes or acetonitrile.[5]

Frequently Asked Questions (FAQs)

Q: Which solvent is best for coupling this compound?

A: The most commonly used and effective solvents are polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) . N-methyl-2-pyrrolidone (NMP) can also be used and is sometimes beneficial for improving the solubility of reactants and disrupting potential aggregation.[3] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediates.

Q: How many equivalents of base should I use?

A: For onium-salt reagents like HATU, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required. A common protocol uses 2-3 equivalents of base relative to the carboxylic acid. Using a weaker base like NMM can sometimes reduce the risk of racemization in sensitive substrates.[3]

Q: Is it necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon)?

A: While not always strictly necessary, it is highly recommended. Onium-salt coupling reagents and the activated intermediates can be sensitive to moisture. Performing the reaction under an inert atmosphere will help to ensure reproducibility and high yields by preventing hydrolysis.

Q: Can I use microwave irradiation to speed up the reaction?

A: Yes, microwave-assisted peptide synthesis (MAPS) can be a very effective strategy for difficult couplings, as it can help overcome the activation energy barrier.[3] However, you must carefully control the temperature to avoid side reactions and potential racemization. A typical temperature for microwave-assisted coupling is around 75°C for 3-5 minutes.[3]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Recommended for High Yield)

This protocol is the recommended starting point for achieving high coupling efficiency with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 1-5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous workup and purification as described in the troubleshooting section.

Protocol 2: EDC/HOAt Mediated Coupling (Carbodiimide Alternative)

This protocol is a viable alternative if onium-salt reagents are not available. The inclusion of HOAt is critical for efficiency and suppression of side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOAt (1.2 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOAt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with the aqueous workup and purification.

Visualizing the Workflow

General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Acid (1 eq) & Coupling Reagent (1.1 eq) in Anhydrous DMF base_add 2. Add DIPEA (2-3 eq) reactants->base_add preactivate 3. Pre-activate (1-5 min) base_add->preactivate amine_add 4. Add Amine (1.0-1.2 eq) preactivate->amine_add stir 5. Stir at RT (2-12h) amine_add->stir monitor 6. Monitor by TLC/LC-MS stir->monitor workup 7. Aqueous Workup (Acid/Base Washes) monitor->workup purify 8. Purify (Chromatography/Recrystallization) workup->purify

References

Technical Support Center: Scale-Up of 3-Azabicyclo[3.1.0]hexane Derivative Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process scale-up of 3-azabicyclo[3.1.0]hexane derivatives. This constrained bicyclic scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous drug candidates and approved therapeutics.[1][2] However, transitioning its synthesis from bench-scale discovery to pilot plant or manufacturing scale introduces a unique set of challenges. The inherent ring strain, potential for complex stereoisomerism, and the nature of the required reagents demand careful process optimization and robust safety protocols.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and drug development professionals in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own scale-up campaigns.

Section 1: Synthetic Route & Reaction Control

The choice of synthetic route is the most critical decision in a scale-up campaign. A route that is elegant on a gram scale may be impractical or dangerous at the kilogram scale. This section addresses common issues related to reaction selection, stereocontrol, and managing reaction energetics.

Q1: My rhodium-catalyzed cyclopropanation shows poor yield and diastereoselectivity upon scale-up. What are the likely causes and how can I fix it?

This is a frequent challenge. The efficiency of metal-catalyzed cyclopropanations, particularly those using diazo compounds, is highly sensitive to reaction parameters that change with scale.[3][4]

Root Cause Analysis:

  • Poor Heat Transfer: Cyclopropanation is often exothermic. On a small scale, a round-bottom flask has a high surface-area-to-volume ratio, dissipating heat efficiently. In a large reactor, this ratio decreases dramatically, leading to localized hot spots.[5][6][7] These hot spots can accelerate side reactions, decompose the catalyst or diazo reagent, and ultimately reduce yield and selectivity.

  • Inefficient Mixing: Inadequate agitation in a large vessel can lead to poor mass transfer. This means the catalyst, substrate, and reagent are not encountering each other at the optimal rate, allowing for decomposition pathways to compete with the desired reaction.

  • Slow Reagent Addition: On a large scale, adding the diazo compound too quickly can create a high instantaneous concentration, favoring dimerization or oligomerization over the desired cyclopropanation. Conversely, an overly slow addition can prolong the reaction time, increasing the chance of catalyst deactivation.

Troubleshooting Protocol:

  • Monitor Internal Temperature: Always use a thermocouple to monitor the internal reaction temperature, not the jacket temperature.[5][6] A significant deviation between the two indicates a heat transfer problem.

  • Optimize Reagent Addition: Switch from batch addition to a controlled, slow addition via a syringe pump or addition funnel. The goal is to maintain a very low, steady-state concentration of the diazo reagent.

  • Improve Agitation: Ensure the reactor's overhead stirrer is appropriately sized and configured for the vessel geometry. Use baffles if necessary to prevent vortexing and ensure thorough mixing.

  • Re-evaluate Catalyst Loading: While low catalyst loadings are desirable, sometimes a modest increase (e.g., from 0.005 mol% to 0.01 mol%) is necessary on scale-up to compensate for minor impurities or slightly longer reaction times.[3][4] However, always test this on a smaller scale first.

Q2: We are struggling to control the exo/endo selectivity of our cyclopropanation. How can we steer the reaction toward the desired diastereomer at scale?

Controlling the stereochemical outcome is paramount, as isomers can be difficult to separate later. The exo/endo ratio is typically governed by the choice of catalyst and reaction conditions.

Key Control Factors:

  • Catalyst Selection: The ligand environment around the metal center (commonly Rh or Cu) dictates the stereochemical approach of the carbene to the olefin. For instance, dirhodium catalysts with bulky carboxylate ligands can provide excellent selectivity.[3][4] It is crucial to screen different catalysts at the small scale to identify one that gives robust control.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, its selectivity. What works in dichloromethane may behave differently in toluene or ethyl acetate on a larger scale due to changes in solubility and thermal properties.

  • Temperature: As a general rule, lower reaction temperatures often favor higher diastereoselectivity by increasing the energy difference between the transition states leading to the two isomers. However, this must be balanced with achieving a practical reaction rate.

Comparative Table of Control Strategies:

StrategyImpact on SelectivityScale-Up Considerations
Catalyst Screening HighCatalyst cost and availability at scale.
Temperature Reduction Medium to HighRequires a reactor with good cooling capacity; may significantly slow reaction rates.
Solvent Optimization Low to MediumSolvent cost, boiling point (for removal), and safety profile are key factors.
Telescoped Reactions HighCan enable selective formation and conversion of one isomer without purification of the intermediate, improving overall efficiency.[3]

Section 2: Work-up and Purification

Purification is often the bottleneck in scaling up amine production. Traditional silica gel chromatography is rarely viable for multi-kilogram quantities due to cost and solvent waste.[8][9]

Q3: My 3-azabicyclo[3.1.0]hexane derivative is water-soluble, making aqueous work-up and extraction difficult. What are my options?

This is a classic problem with small, polar amines. Product losses during extraction can be significant.

Alternative Work-up & Isolation Strategies:

  • Salt Formation & Precipitation: The most robust scale-up strategy is often to isolate the product as a salt.

    • Protocol: After the reaction, perform a solvent swap into a suitable non-polar solvent (e.g., MTBE, toluene). Add a solution of an acid like HCl in isopropanol or trichloroacetic acid (TCA) in acetonitrile.[8][10] The hydrochloride or TCA salt of your amine will often precipitate and can be isolated by filtration.

    • Why it Works: The salt form has drastically different solubility properties than the free amine, allowing for easy separation from non-polar, non-basic impurities. The solid product is also often more stable for storage. Isolation as a non-volatile salt can also facilitate handling.[11]

  • Use of Brine: During extractions, always use a saturated NaCl solution (brine) for the final aqueous washes. This reduces the solubility of the amine in the aqueous layer by the "salting-out" effect, driving more product into the organic phase.

  • Specialized Chromatography: If chromatography is unavoidable, consider using amine-functionalized silica or alumina.[9] These stationary phases minimize the strong interactions that cause peak tailing and poor recovery of basic compounds on standard silica.

Q4: We are observing epimerization at a stereocenter during our purification process. What could be causing this?

Epimerization, or the flipping of a stereocenter, can occur if a proton adjacent to a carbonyl group or other activating feature is acidic and is exposed to basic or acidic conditions, especially at elevated temperatures.

Troubleshooting Workflow for Epimerization:

G start High Epimerization Observed During Purification check_base Is a strong base (e.g., NaOH, K2CO3) used in work-up? start->check_base check_acid Is a strong acid used with prolonged heating? check_base->check_acid No sol_base Solution: Use milder base (e.g., NaHCO3) or buffer at neutral pH. check_base->sol_base Yes check_silica Is standard silica gel used for chromatography? check_acid->check_silica No sol_acid Solution: Neutralize promptly after acidic step; avoid prolonged heating. check_acid->sol_acid Yes sol_silica Solution: Deactivate silica with triethylamine or switch to neutral alumina/amine-functionalized silica. check_silica->sol_silica Yes

Caption: Troubleshooting decision tree for epimerization.

Explanation:

  • Basic Conditions: A strong base can easily deprotonate a susceptible C-H bond, leading to racemization or epimerization. Use of milder bases like sodium bicarbonate is recommended.

  • Acidic Silica Gel: The surface of standard silica gel is acidic and can promote epimerization, especially if the product spends a long time on the column.[12] Neutralizing the silica with a triethylamine-doped eluent or using a different stationary phase can prevent this.

Section 3: Safety Considerations

Safety is the absolute priority during scale-up. Reactions that are benign at 1 gram can become dangerously energetic at 1 kilogram.[6][13]

Q5: The cyclopropanation reaction involves an in situ generated diazo compound. What are the primary safety concerns for this process at a larger scale?

Diazo compounds are energetic and potentially explosive, especially in concentrated form. Their precursors, such as N-tosylhydrazones, also require careful handling.

Hazard Mitigation Plan:

  • Avoid Isolation: Never attempt to isolate the diazo compound. The safest approach is to generate it in situ at a controlled rate so that it is consumed as soon as it is formed.[14]

  • Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) or at minimum, Differential Scanning Calorimetry (DSC) on the reaction mixture. This will identify the onset temperature for any dangerous decomposition exotherms and quantify the total heat of reaction.[7] This data is critical for ensuring your reactor's cooling system can handle the energy output, even in a worst-case scenario.

  • Strict Temperature Control: Ensure robust cooling systems are in place. The reaction should be designed to run well below the decomposition temperature of any energetic species.

  • Use of Flow Chemistry: For particularly hazardous reactions, consider moving to a continuous flow chemistry setup.[15] Flow reactors handle only a small amount of hazardous material at any given moment, drastically reducing the risk associated with thermal runaways.

General Scale-Up Safety Workflow:

Caption: Iterative workflow for safe chemical process scale-up.

References

Technical Support Center: Deprotection Strategies for Boc-Protected Azabicyclo[3.1.0]hexane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-Boc deprotection of azabicyclo[3.1.0]hexane compounds. This bicyclic scaffold is a key structural motif in numerous biologically active molecules and pharmaceutical agents, including inhibitors of NF-κB inducing kinase and dopamine D3 receptor modulators.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom within this framework due to its stability under various reaction conditions.[3][4][5] However, the inherent strain of the bicyclo[3.1.0]hexane ring system can present unique challenges during the deprotection step.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Boc deprotection for this specific class of compounds. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the N-Boc deprotection of azabicyclo[3.1.0]hexane compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection reaction using standard acidic conditions (e.g., TFA in DCM) is slow or fails to reach completion. What are the potential causes, and how can I resolve this?

Answer: Several factors can contribute to incomplete or slow deprotection:

  • Insufficient Acid Strength or Concentration: The azabicyclo[3.1.0]hexane nitrogen can be less basic than simpler amines, requiring stronger acidic conditions for efficient protonation and subsequent cleavage of the Boc group.[4][6]

  • Low Reaction Temperature: While performing the reaction at 0 °C is a common practice to minimize side reactions, it can also significantly reduce the deprotection rate.[7]

  • Steric Hindrance: Substituents on the bicyclic ring system can sterically hinder the approach of the acid to the carbamate oxygen, slowing down the reaction.

Recommended Solutions:

  • Increase Acid Concentration or Temperature: A gradual increase in the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) can be effective. If the reaction is being performed at a low temperature, allowing it to warm to room temperature may be beneficial. For particularly stubborn substrates, using neat TFA for a short period can be attempted, provided the molecule is stable under these stronger conditions.[4][8]

  • Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a potent reagent for Boc deprotection and is often successful when TFA fails.[9][10][11] This system has been shown to be fast and efficient for various amino acids and peptides.[9][10][11]

  • Extended Reaction Time: Monitor the reaction closely using a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration if necessary.

Issue 2: Substrate Degradation or Side Reactions

Question: I am observing degradation of my azabicyclo[3.1.0]hexane core or other functional groups in my molecule during Boc deprotection. What are my options?

Answer: The strained cyclopropane ring within the azabicyclo[3.1.0]hexane system can be susceptible to acid-catalyzed rearrangement or decomposition. Additionally, other acid-labile groups in the molecule may be cleaved under the reaction conditions.[12]

Recommended Solutions:

  • Milder Acidic Conditions: Explore the use of milder protic acids. Aqueous phosphoric acid has been reported as an effective and environmentally friendly reagent for the deprotection of tert-butyl carbamates.[3][13]

  • Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.

  • Thermal Deprotection: For substrates that are thermally stable, heating the Boc-protected compound in a suitable solvent may effect deprotection without the need for an acid catalyst.[4][14] This method has been successfully applied in continuous flow systems.[14]

  • Alternative Protecting Groups: If acid sensitivity is a persistent issue, consider using an alternative amine protecting group for future syntheses, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable carbobenzyloxy (Cbz) group.[4][15]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine product is generally more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. Staining with ninhydrin can be used to visualize the primary or secondary amine product. LC-MS is also an excellent tool for monitoring the reaction, allowing for the direct observation of the mass of the starting material and the desired product.

Q2: My final product is isolated as a salt (e.g., TFA or HCl salt). How can I obtain the free amine?

A2: The free amine can be obtained by a basic workup. After removal of the reaction solvent, the residue can be dissolved in a suitable organic solvent (like ethyl acetate or DCM) and washed with a mild aqueous base such as sodium bicarbonate or sodium carbonate solution. Subsequent drying of the organic layer and removal of the solvent will yield the free amine. Alternatively, passing a solution of the salt through a plug of basic alumina or silica gel can also afford the free amine.

Q3: Are there any safety precautions I should take when working with strong acids like TFA and HCl in dioxane?

A3: Absolutely. Both TFA and HCl are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. TFA can cause severe burns upon contact. HCl in dioxane is also corrosive and the dioxane itself is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Decision-Making Workflow for Boc Deprotection

The selection of an appropriate deprotection strategy is crucial for a successful outcome. The following diagram illustrates a logical workflow for making this decision.

Deprotection_Strategy start Start: Boc-Protected Azabicyclo[3.1.0]hexane check_acid_stability Is the substrate stable to strong acids? start->check_acid_stability strong_acid Standard Conditions: TFA in DCM or 4M HCl in Dioxane check_acid_stability->strong_acid Yes alternative_methods Alternative Methods check_acid_stability->alternative_methods No monitor_reaction Monitor Reaction (TLC, LC-MS) strong_acid->monitor_reaction check_completion Reaction Complete? monitor_reaction->check_completion workup Aqueous Basic Workup to Free Amine check_completion->workup Yes troubleshoot Troubleshoot: - Increase Acid Conc. - Increase Temp. - Longer Time check_completion->troubleshoot No end Isolated Product workup->end troubleshoot->monitor_reaction milder_acid Milder Acids: Aqueous H3PO4 alternative_methods->milder_acid lewis_acid Lewis Acids: ZnBr2, TMSI alternative_methods->lewis_acid thermal Thermal Deprotection alternative_methods->thermal milder_acid->monitor_reaction lewis_acid->monitor_reaction thermal->monitor_reaction

Caption: Decision workflow for selecting a Boc deprotection strategy.

Comparative Data of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidic TFA in DCM0 °C to RT, 1-4 hFast, reliable for many substrates.Can cleave other acid-labile groups; potential for substrate degradation.[4][8]
Strong Acidic 4M HCl in DioxaneRT, 30 min - 2 hVery effective for resistant substrates.[9][10][11]Highly corrosive; dioxane is a suspected carcinogen; can cause degradation of sensitive molecules.[16]
Milder Acidic Aqueous H₃PO₄RT, variable timeEnvironmentally benign, selective for Boc over other acid-labile groups.[3][13]May be slower than stronger acids.
Lewis Acid ZnBr₂ or TMSI in DCMRT, variable timeNon-protic, good for substrates with acid-sensitive protons.Lewis acids can coordinate to other functional groups.
Thermal Heat in a suitable solvent (e.g., TFE, water)High temperatureAvoids the use of acids altogether.[4][14]Requires thermally stable substrates; may require high temperatures.

Experimental Protocol: Boc Deprotection using 4M HCl in Dioxane

This protocol describes a general procedure for the deprotection of a Boc-protected azabicyclo[3.1.0]hexane derivative using 4M HCl in 1,4-dioxane.

Materials:

  • Boc-protected azabicyclo[3.1.0]hexane derivative

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected azabicyclo[3.1.0]hexane derivative in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Acid: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl relative to the substrate) dropwise at room temperature. A detailed example can be found in the synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor where 8 equivalents of a 4M HCl solution in 1,4-dioxane were added to a solution of the Boc-protected compound in DCM.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[10][11] Evolution of carbon dioxide may be observed.[4][6]

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

    • Re-dissolve the residue in DCM and concentrate again to ensure complete removal of residual acid. Repeat this step if necessary.

    • To obtain the free amine, dissolve the crude hydrochloride salt in DCM and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the deprotected azabicyclo[3.1.0]hexane derivative.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by crystallization.

References

Technical Support Center: Stability and Handling of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use of this versatile building block in your synthetic endeavors. As a constrained proline analogue, this molecule offers unique conformational rigidity, making it a valuable component in peptidomimetics and other bioactive compounds. However, its successful application hinges on a thorough understanding of its stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound.

Q1: What are the general stability characteristics of the Boc protecting group on this molecule?

A1: The tert-butoxycarbonyl (Boc) group is a well-established, acid-labile amine protecting group.[1][] It exhibits excellent stability under basic and neutral conditions, making it compatible with a wide range of synthetic transformations such as saponification of esters and many coupling reactions.[3][4] However, it is readily cleaved under acidic conditions, a characteristic that is fundamental to its utility in multi-step synthesis.[1]

Q2: Under what specific acidic conditions will the Boc group be cleaved?

A2: The Boc group is sensitive to strong acids. Complete and rapid deprotection is typically achieved with neat trifluoroacetic acid (TFA) or solutions of TFA in dichloromethane (DCM), often in concentrations ranging from 20-50%.[1][5] Another common reagent for Boc removal is 4M hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[6] It's important to note that even milder acidic conditions, if prolonged, can lead to partial or complete deprotection. For instance, during reversed-phase HPLC purification using eluents containing TFA (even at 0.1%), gradual cleavage of the Boc group can occur, especially during the evaporation of fractions at elevated temperatures.[7]

Q3: Is the 3-azabicyclo[3.1.0]hexane ring system stable?

A3: The bicyclo[3.1.0]hexane core is a strained ring system, which imparts conformational rigidity. While generally stable under many synthetic conditions, strained rings can be susceptible to opening under harsh reaction conditions, such as strong acids or bases at elevated temperatures, or in the presence of certain metals. However, for most standard peptide coupling and Boc deprotection protocols, the bicyclic core is expected to remain intact. The primary concern with this moiety is often the steric hindrance it presents, which can influence the reactivity of the adjacent carboxylic acid.[8]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a cool, dry place. A refrigerator is often recommended.[9] Keep the container tightly sealed to prevent moisture absorption and exposure to acidic or basic vapors in the laboratory environment.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Low Yield in Peptide Coupling Reactions

Symptoms:

  • Incomplete consumption of starting material (the carboxylic acid).

  • Formation of side products.

  • Difficulty in purifying the desired coupled product.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
Steric Hindrance The rigid bicyclic structure can sterically hinder the approach of the amine component to the activated carboxylic acid.[8]- Use a more potent coupling reagent (e.g., HATU, HCTU instead of EDC/HOBt).- Increase the reaction temperature slightly (e.g., from room temperature to 40°C), monitoring carefully for side reactions.- Extend the reaction time.
Suboptimal Activation The carboxylic acid may not be fully activated by the coupling reagent.- Ensure the coupling reagents are fresh and anhydrous.- Use a slight excess of the coupling reagent and base.- Consider a different activation method (e.g., conversion to an acid chloride, though this may require careful optimization to avoid side reactions).
Side Reactions of the Boc Group While generally stable, some coupling conditions (e.g., prolonged exposure to certain activating agents) could potentially affect the Boc group.- Monitor the reaction closely by TLC or LC-MS for the appearance of deprotected byproducts.- Choose coupling conditions known to be mild and compatible with Boc-protected amino acids.
Issue 2: Unexpected Side Products During Boc Deprotection

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS after the deprotection step.

  • Mass spectrometry data indicating the addition of a tert-butyl group or other unexpected modifications.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Solution
t-Butylation The tert-butyl cation generated during acid-catalyzed deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or solvent.[10][11]- Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.[4][10]
Trifluoroacetylation When using TFA for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[][10]- After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene.[6]- Consider using an alternative acid for deprotection, such as 4M HCl in dioxane.[]
Incomplete Deprotection Insufficient acid concentration, reaction time, or low temperature can lead to a mixture of starting material and product.[6]- Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).- Extend the reaction time and monitor by TLC or LC-MS.- Ensure the reaction is run at an appropriate temperature (typically room temperature).

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes a general procedure for the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or argon supply

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • If using a scavenger, add triisopropylsilane (1-2 equivalents).

  • Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v). Caution: The reaction can be exothermic and may evolve gas (CO2 and isobutene). Ensure adequate ventilation.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the crude product with a solvent such as toluene or DCM (repeat 2-3 times).

  • The resulting product is the TFA salt of the deprotected amine, which can be used directly in the next step or neutralized with a mild base during an aqueous workup.

Visualizing Key Concepts

To further clarify the processes discussed, the following diagrams illustrate the Boc deprotection mechanism and a troubleshooting workflow.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ (e.g., TFA) Free_Amine Free Amine (as salt) Protonated_Boc->Free_Amine tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Fragmentation CO2 CO2 Protonated_Boc->CO2 Isobutene Isobutene tBu_Cation->Isobutene - H+ Alkylated_Byproduct Alkylated Byproduct tBu_Cation->Alkylated_Byproduct + Nucleophile (Side Reaction)

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reaction Identify the problematic step: Coupling or Deprotection? Start->Check_Reaction Coupling_Problem Coupling Step Issues Check_Reaction->Coupling_Problem Coupling Deprotection_Problem Deprotection Step Issues Check_Reaction->Deprotection_Problem Deprotection Coupling_Cause Possible Cause? Coupling_Problem->Coupling_Cause Steric_Hindrance Steric Hindrance Coupling_Cause->Steric_Hindrance Yes Suboptimal_Activation Suboptimal Activation Coupling_Cause->Suboptimal_Activation No Coupling_Solution1 Use stronger coupling reagent Increase temp/time Steric_Hindrance->Coupling_Solution1 Coupling_Solution2 Use fresh/anhydrous reagents Increase equivalents Suboptimal_Activation->Coupling_Solution2 Deprotection_Cause Possible Cause? Deprotection_Problem->Deprotection_Cause tButylation t-Butylation Deprotection_Cause->tButylation Yes Incomplete_Reaction Incomplete Reaction Deprotection_Cause->Incomplete_Reaction No Deprotection_Solution1 Add scavenger (e.g., TIS) tButylation->Deprotection_Solution1 Deprotection_Solution2 Increase acid concentration/time Incomplete_Reaction->Deprotection_Solution2

Caption: Troubleshooting workflow for common experimental issues.

References

resolving common issues in chiral separation of azabicyclo[3.1.0]hexane enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Separation of Azabicyclo[3.1.0]hexane Enantiomers

Welcome to the technical support center for the chiral separation of azabicyclo[3.1.0]hexane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for this specific class of compounds. Azabicyclo[3.1.0]hexane derivatives are critical scaffolds in medicinal chemistry, and achieving accurate enantiomeric separation is paramount for assessing the purity, stability, and biological activity of drug candidates. This resource consolidates field-proven advice, detailed protocols, and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of Chiral Stationary Phases (CSPs) for separating azabicyclo[3.1.0]hexane enantiomers?

A1: Polysaccharide-based CSPs are overwhelmingly the most successful for this class of compounds. Specifically, derivatives of amylose and cellulose have demonstrated broad applicability.

  • Amylose-based columns , such as those with tris(3,5-dimethylphenylcarbamate) selectors (e.g., CHIRALPAK® AD), are often a primary screening choice. They have shown high success rates for separating related azabicyclo compounds.[1][2]

  • Cellulose-based columns , like those with tris(3,5-dimethylphenylcarbamate) selectors (e.g., CHIRALCEL® OD), can also be effective and may offer complementary selectivity.[1][2]

The rigid, helical structure of the polysaccharide polymer creates chiral grooves and cavities. Separation is achieved through a combination of interactions—including hydrogen bonding, dipole-dipole, and π-π interactions—between the analyte and the chiral selector. The basic nitrogen atom and the rigid bicyclic structure of the azabicyclo[3.1.0]hexane core are key features that interact with these CSPs.

Q2: Why are basic additives like diethylamine (DEA) so critical in the mobile phase for these separations?

A2: The azabicyclo[3.1.0]hexane structure contains a basic nitrogen atom. This feature can cause significant issues during chromatography, such as severe peak tailing and, in some cases, complete retention on the column.[3] Basic additives, typically used at low concentrations (0.1-0.5%), play two crucial roles:

  • Improving Peak Shape: They act as competing bases, minimizing strong ionic interactions between the basic analyte and any residual acidic silanol groups on the silica support of the CSP. This suppression of secondary interactions leads to more symmetrical, Gaussian peaks.[4][5]

  • Enhancing Enantioselectivity: Additives can subtly modify the conformation of the polysaccharide selector or the analyte itself, which can significantly impact chiral recognition and improve the resolution between enantiomers.[4][6] In fact, for many basic amines, elution from the column is not possible without a basic additive.[3]

Q3: How does temperature affect the separation of azabicyclo[3.1.0]hexane enantiomers?

A3: Temperature is a powerful but complex parameter for optimizing chiral separations.[7] Its impact is not always predictable.

  • Improved Efficiency: Generally, increasing the temperature can decrease mobile phase viscosity and improve mass transfer kinetics, leading to sharper peaks and shorter retention times.[8][9]

  • Variable Selectivity: The effect on enantioselectivity (α) is governed by thermodynamics (ΔΔH° and ΔΔS°). In many cases, decreasing the temperature enhances resolution because the enthalpic differences in the interactions between each enantiomer and the CSP become more dominant.[10] However, the opposite can also occur, and sometimes a reversal in elution order is observed at different temperatures.[11][12] Therefore, screening a range of temperatures (e.g., 10°C, 25°C, 40°C) is a valuable strategy during method development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: I see no separation of my enantiomers (co-elution). What should I do first?

  • Underlying Cause: The primary cause is insufficient differential interaction between the enantiomers and the chiral stationary phase under the current conditions.

  • Solution Pathway:

    • Confirm Additive Presence: For a basic compound like an azabicyclo[3.1.0]hexane, the absence of a basic additive (e.g., diethylamine, DEA) is a common reason for failure. Ensure 0.1% to 0.2% DEA is present in your mobile phase.[3][5]

    • Change the Alcohol Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the normal phase is critical. If you are using isopropanol (IPA), switch to ethanol, or vice versa. The hydrogen bonding characteristics of these alcohols differ, which can dramatically alter selectivity.

    • Screen Different CSPs: If modifying the mobile phase is unsuccessful, the chosen CSP may not be suitable. Screen a column with a different polysaccharide backbone (e.g., if you started with an amylose-based column, try a cellulose-based one) or a different carbamate derivative.[1][2]

    • Explore Other Modes: While normal phase is most common, consider screening in polar organic or reversed-phase modes. Sometimes a complete change in the separation mechanism is required to achieve resolution.[12]

Problem 2: My resolution is poor (Resolution, Rs < 1.5). The peaks are separated but overlap significantly.

  • Underlying Cause: The selectivity (α) is marginal, or the column efficiency (N) is low, or both.

  • Solution Pathway:

    • Optimize Mobile Phase Strength: In normal phase (e.g., Hexane/IPA), decrease the percentage of the alcohol modifier. Reducing the polar alcohol content increases retention time and often allows for more interaction with the CSP, thereby improving resolution.[13] Make small, incremental changes (e.g., from 20% IPA to 15% IPA).

    • Reduce Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often enhances the energetic difference in binding between the enantiomers and the CSP, which can significantly increase selectivity.[10]

    • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and give more time for the separation to occur, although this will lengthen the run time.[7]

Problem 3: My peaks are tailing or show significant asymmetry.

  • Underlying Cause: This is most often caused by undesirable secondary interactions between the basic analyte and the stationary phase support, or by mass overload.

  • Solution Pathway:

    • Increase Basic Additive Concentration: The concentration of your basic modifier may be insufficient to fully mask the active sites on the silica surface. Try increasing the DEA concentration from 0.1% to 0.2% or 0.3%.[4]

    • Consider a Different Basic Additive: Some analytes show better peak shape with alternative bases like ethanolamine or butylamine.[5]

    • Reduce Sample Concentration: Injecting too much mass on the column can lead to peak fronting or tailing. Dilute your sample by a factor of 5 or 10 and reinject to see if peak shape improves.

    • Check for Column Contamination: Strongly retained impurities from previous injections can create active sites. Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized CSPs, stronger solvents like DMF or THF can sometimes be used for regeneration.[14]

Problem 4: My results are not reproducible from day to day.

  • Underlying Cause: Lack of reproducibility often points to an unstable column environment or what is known as an "additive memory effect."[15]

  • Solution Pathway:

    • Ensure Proper Column Equilibration: Chiral columns, especially when additives are used, require extensive equilibration. Before starting a sequence, flush the column with the mobile phase for at least 30-60 minutes (or 20-30 column volumes) until the baseline is stable.

    • Beware of "Memory Effects": If the column was previously used with an acidic additive, and you are now using a basic one (or vice versa), residual additive can be strongly retained by the CSP and interfere with your current separation. This can cause drifting retention times or changing selectivity over many injections. It is best practice to dedicate specific columns to acidic or basic methods. If this is not possible, a rigorous column flushing and regeneration protocol is required between method changes.

    • Control Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently each day. Small variations in the percentage of alcohol or additive can lead to shifts in retention and resolution. Premixing solvents is highly recommended over online pump mixing for isocratic chiral methods.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing poor chiral resolution.

TroubleshootingWorkflow cluster_start Initial Observation cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_conditions Step 2: Method Conditions cluster_hardware Step 3: Hardware & Column Start Poor Resolution (Rs < 1.5) or Co-elution (Rs = 0) CheckAdditive Is a basic additive (e.g., 0.1% DEA) present in the mobile phase? Start->CheckAdditive AddAdditive Add 0.1% DEA. Re-equilibrate and inject. CheckAdditive->AddAdditive No OptimizeStrength Decrease % Alcohol Modifier (e.g., 20% IPA -> 15% IPA) CheckAdditive->OptimizeStrength Yes AddAdditive->OptimizeStrength ChangeModifier Switch Alcohol Modifier (e.g., IPA -> EtOH) OptimizeStrength->ChangeModifier AdjustTemp Decrease Column Temperature (e.g., 25°C -> 15°C) ChangeModifier->AdjustTemp AdjustFlow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) AdjustTemp->AdjustFlow ChangeColumn Screen a different CSP (e.g., Amylose -> Cellulose) AdjustFlow->ChangeColumn Final Resolution Achieved ChangeColumn->Final Success

Caption: A step-by-step workflow for troubleshooting poor chiral separations.

Standard Protocol: Method Development Screening

This protocol provides a robust starting point for developing a chiral separation method for a novel azabicyclo[3.1.0]hexane derivative.

1. Column Selection:

  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm)

  • Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm)

2. Mobile Phase Preparation:

  • Prepare the following screening mobile phases. Ensure all solvents are HPLC grade.

    • MP A1: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

    • MP A2: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (85:15:0.1, v/v/v)

    • MP B1: Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v) - For Polar Organic Mode

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL in mobile phase

  • Detection: UV at a suitable wavelength (e.g., 220 nm or lambda max of the compound)

4. Screening Procedure: a. Install the primary column (e.g., CHIRALPAK® AD-H). b. Equilibrate the column with MP A1 for at least 30 minutes or until a stable baseline is achieved. c. Inject the sample. d. If separation is not achieved, switch to MP A2. Re-equilibrate for 30 minutes before injecting. e. If normal phase is unsuccessful, switch to the polar organic mobile phase (MP B1) and repeat. f. If no separation is found, repeat steps a-e with the secondary column (e.g., CHIRALCEL® OD-H).

5. Optimization:

  • Once initial separation is observed, optimize using the strategies outlined in the Troubleshooting Guide (e.g., adjust alcohol percentage, temperature, and flow rate) to achieve a resolution (Rs) of > 1.5.

Key Parameter Summary

ParameterTypical Starting RangeRationale & Key Considerations
Chiral Stationary Phase Amylose or Cellulose derivativesPolysaccharide CSPs offer the best chance of success for this compound class.[1][2]
Mobile Phase Mode Normal Phase (Hexane/Alcohol)Generally provides the highest selectivity for these structures.
Alcohol Modifier 10-30% IPA or EtOHPrimary tool for adjusting retention and selectivity. EtOH is more polar than IPA.
Basic Additive 0.1-0.3% DEAEssential for good peak shape and elution of basic analytes.[3][5]
Flow Rate 0.5 - 1.5 mL/minLower flow rates can improve resolution at the cost of analysis time.[7]
Temperature 10°C - 40°CLower temperatures often improve resolution but can increase backpressure.[8][10]

References

Technical Support Center: Strategies for Shortening the Synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: October 26, 2023

Introduction

Welcome to the technical support guide for the synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives. This molecule is a crucial constrained proline analog, widely utilized as a peptidomimetic in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Traditional synthetic routes can be lengthy and present challenges in yield, purity, and stereocontrol. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and implement strategies that shorten the overall synthetic sequence. We will focus on moving from classical multi-step approaches to more efficient, telescoped, or one-pot procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Core Cyclopropanation Step

The central challenge in synthesizing the 3-azabicyclo[3.1.0]hexane core is the cyclopropanation of an N-Boc protected pyrrole derivative. This step is often the primary target for optimization to improve overall efficiency.

Q1: My rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) is low-yielding and requires high catalyst loading. How can I improve this?

Root Cause Analysis: Low yields in rhodium-catalyzed cyclopropanations with simple acceptor carbenes like those from EDA are often due to suboptimal catalyst choice, temperature, and reaction concentration. High catalyst loadings (>1 mol%) are economically and environmentally undesirable for scale-up.

Solution & Optimization: Recent studies have shown that dirhodium(II) catalysts with specific bridging carboxylate ligands can achieve very high turnover numbers.[1][2]

  • Catalyst Selection: While various Rh(II) catalysts work, dirhodium(II) tetrakis(esp)₂ (Rh₂(esp)₂) has been identified as exceptionally effective, enabling catalyst loadings as low as 0.005 mol %.[1][3]

  • Temperature Control: The reaction temperature is critical. While room temperature reactions are sluggish, increasing the temperature to 60–70 °C can significantly improve yields, though this must be balanced against potential side reactions.[2]

  • EDA Addition: Slow, controlled addition of ethyl diazoacetate (EDA) via syringe pump is crucial to maintain a low concentration of the diazo compound, minimizing the formation of diethyl maleate and fumarate byproducts from carbene dimerization.

  • Solvent Choice: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Ensure all reagents and glassware are scrupulously dried.

Optimized Protocol Summary: To a solution of N-Boc-2,5-dihydropyrrole and Rh₂(esp)₂ (0.005 mol%) in anhydrous DCM at 70 °C, add a solution of ethyl diazoacetate (EDA) in DCM dropwise over several hours. Monitor by TLC/LCMS until starting material is consumed.

Q2: I am struggling with poor diastereoselectivity in the cyclopropanation step, leading to difficult-to-separate exo and endo isomers. How can I selectively synthesize one isomer?

Root Cause Analysis: The facial selectivity of the cyclopropanation is determined by the catalyst and reaction conditions. Without proper control, mixtures of diastereomers are common, necessitating challenging chromatographic separation.

Solution & Optimization: High diastereoselectivity can be achieved by carefully selecting the rhodium catalyst and subsequent hydrolysis conditions. This allows for a "telescoped" procedure where the crude cyclopropanation product is directly hydrolyzed to the desired acid isomer without purification.[1][2]

  • For the exo-isomer: Use of Rh₂(esp)₂ catalyst typically favors the formation of the exo-ester. Subsequent hydrolysis with LiOH in a THF/water mixture cleanly provides the exo-acid.

  • For the endo-isomer: Switching the catalyst to Rh₂(OAc)₄ can favor the endo-ester. A key strategy for isolating the endo-acid involves in-situ epimerization. After cyclopropanation, the crude ester mixture can be treated with a base like sodium ethoxide (NaOEt) in ethanol. This epimerizes the exo-ester to the more thermodynamically stable endo-ester at the C1 position before hydrolysis.

This catalyst- and condition-dependent approach avoids chromatography of the intermediate esters, significantly shortening the workflow.[1][2]

Section 2: Shortening the Overall Synthetic Sequence

Moving beyond single-step optimization, the goal is to reduce the total number of operations. This involves combining steps or adopting entirely new, more convergent synthetic strategies.

Q3: The standard route starting from a pyrrole derivative involves multiple steps of reduction, protection, cyclopropanation, and hydrolysis. Are there more convergent, one-pot syntheses available?

Root Cause Analysis: Linear syntheses with multiple intermediate isolations are inherently inefficient, leading to lower overall yields and higher resource consumption (solvents, silica gel, time).

Solution & Optimization: Several innovative one-pot or tandem reactions have been developed to construct the 3-azabicyclo[3.1.0]hexane skeleton efficiently.

  • Palladium-Catalyzed Cyclopropanation of Maleimides: An alternative strategy involves the palladium-catalyzed reaction of N-substituted maleimides with N-tosylhydrazones. This method provides direct access to the bicyclic core with high yield and diastereoselectivity, offering a practical route that bypasses the need for dihydropyrrole precursors.[4]

  • Enantioselective One-Pot Allylic Substitution/Oxidative Cyclization: A powerful one-pot method combines an amine-catalyzed allylic substitution with a palladium(II)/palladium(IV)-mediated oxidative cyclization.[5] This approach starts from simple allyl carbonates and propargyl amines and generates the chiral bicyclic products in up to 92% yield and 90% enantiomeric excess, demonstrating excellent step economy.[5]

Workflow Comparison:

G

Q4: My synthesis requires a specific stereoisomer. How can I achieve this without lengthy chiral chromatography or resolution steps?

Root Cause Analysis: Achieving high enantioselectivity is a common hurdle. Classical methods often produce racemates or diastereomeric mixtures that require tedious separation.

Solution & Optimization: Asymmetric catalysis is the most direct and efficient method to produce enantiomerically enriched products, shortening the synthesis by eliminating resolution steps.

  • Asymmetric C-H Functionalization/Cyclopropanation Sequence: A sophisticated strategy involves a two-step sequence on the same N-Boc-2,5-dihydropyrrole substrate. First, a highly enantio- and diastereoselective C-H functionalization is performed using a chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄) with an aryldiazoacetate.[3][6] This is followed by a second cyclopropanation with ethyl diazoacetate, which proceeds with high stereocontrol, ultimately generating complex 3-azabicyclo[3.1.0]hexane derivatives with multiple stereocenters.[3][6]

  • Copper-Catalyzed Asymmetric Cyclopropanation: While rhodium is common, copper(I) complexes with chiral ligands have also been used for the enantioselective cyclopropanation of N-Boc-pyrrole, providing a foundation for a three-step synthesis of related compounds like homo-β-proline.[7]

Data Summary & Protocol Guides

Table 1: Comparison of Synthetic Strategies
StrategyKey ReactionTypical Step CountKey AdvantagesCommon ChallengesReference
Classical Linear Simmons-Smith or Rh(II) Cyclopropanation4-5 stepsWell-established, predictableLong, low overall yield, isomer separation[8][9][10]
Telescoped Rh(II) Selective Rh(II) Cyclopropanation2-3 stepsReduced purification, higher throughputRequires specific Rh(II) catalysts[1][2]
One-Pot Convergent Pd-Catalyzed Allylic Sub./Cyclization1-2 stepsExcellent step economy, high convergenceRequires specialized ligands/catalysts[5]
Asymmetric Synthesis Chiral Rh(II) or Cu(I) Catalysis2-3 stepsDirect access to single enantiomersCatalyst cost, optimization required[3][7]
Detailed Protocol: Telescoped Synthesis of exo-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid

This protocol is adapted from methodologies described by H. M. L. Davies et al., focusing on a shortened synthesis that avoids intermediate purification.[1][2]

Step 1: Diastereoselective Cyclopropanation

  • To a flame-dried, three-neck round-bottom flask equipped with a condenser, thermometer, and dropping funnel, add N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh₂(esp)₂ (0.005 mol%).

  • Add anhydrous dichloromethane (DCM) to form a solution of appropriate concentration (e.g., 0.1 M).

  • Heat the solution to reflux (or a target temperature of ~70°C).

  • Slowly add a solution of ethyl diazoacetate (EDA, 1.1 equiv) in DCM via the dropping funnel or a syringe pump over 4-6 hours.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude exo-3-Boc-1-ethyl-3-azabicyclo[3.1.0]hexane-1-carboxylate can be used directly in the next step.

Step 2: Direct Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv) to the solution.

  • Stir vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC/LCMS for the disappearance of the ester.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and perform an extraction with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with cold 1N HCl.

  • Extract the acidic aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, exo-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.

Troubleshooting Flowchart: Low Cyclopropanation Yield

G start Low Yield in Cyclopropanation Step q1 Is unreacted starting material present? start->q1 q2 Are carbene dimers (maleate/fumarate) observed? q1->q2 No sol1 Increase reaction time or add more EDA (0.1-0.2 equiv). Ensure temperature is optimal. q1->sol1 Yes q3 Is the reaction simply sluggish or stalled? q2->q3 No sol2 Slow down EDA addition rate. Ensure high dilution. Check for catalyst decomposition. q2->sol2 Yes sol3 Increase temperature (e.g., to 70°C). Check catalyst activity/source. Ensure reagents/solvents are anhydrous. q3->sol3 Yes end Yield Improved sol1->end sol2->end sol3->end

References

Validation & Comparative

A Multi-Dimensional NMR Approach to the Structural Validation of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Confirmation

In the landscape of modern drug discovery, conformationally constrained amino acids are invaluable building blocks for designing peptides and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a prominent member of this class, featuring a rigid bicyclic scaffold that precisely orients substituent groups in three-dimensional space.[1] The synthesis of such complex, non-natural amino acids can yield a variety of isomers, making unequivocal structural and stereochemical verification not just a formality, but a critical prerequisite for its use in pharmaceutical development.[2][3]

This guide provides an in-depth, experimentally-grounded comparison of nuclear magnetic resonance (NMR) techniques for the complete structural elucidation of this compound. We will move beyond a simple presentation of data, explaining the causality behind the experimental choices and demonstrating how a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a self-validating system for analysis, leaving no ambiguity in the final structure.

The Strategic NMR Toolkit: Why One Dimension is Not Enough

While a simple ¹H NMR spectrum can provide initial clues, the compact and highly coupled nature of the bicyclo[3.1.0]hexane core results in significant signal overlap in the aliphatic region.[4] Relying solely on 1D spectra would lead to an incomplete and potentially erroneous assignment. A comprehensive, multi-dimensional approach is therefore essential for confident structure determination.[5]

Here is the strategic role of each experiment in our validation workflow:

  • ¹H NMR: Provides the initial overview of all proton environments, their integrations (relative numbers), and through-bond coupling information (multiplicity).

  • ¹³C NMR: Reveals the number of unique carbon environments and their general type (e.g., carbonyl, aliphatic, quaternary).

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that maps all ¹H-¹H scalar (J-coupling) correlations, definitively establishing proton connectivity within individual spin systems.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton directly to the carbon atom it is attached to (¹J-CH coupling). This is the crucial link for assigning the carbon skeleton based on proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons that are typically two or three bonds away (²J-CH and ³J-CH). This experiment is paramount for piecing together the molecular fragments and confirming the connectivity across quaternary carbons and heteroatoms.[7]

G

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can impact the chemical shift of exchangeable protons like the carboxylic acid -OH.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution for optimal spectral resolution.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion.

  • ¹H NMR: Acquire with a standard pulse program, ensuring a sufficient number of scans for a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • 2D Spectra (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs. Optimize acquisition parameters, such as the number of increments in the indirect dimension and relaxation delays, to achieve adequate resolution and sensitivity.[8]

Data Analysis and Step-by-Step Interpretation

For our analysis, we will use the following standard numbering scheme for the 3-azabicyclo[3.1.0]hexane core.

Numbered structure of this compound
Step 1: 1D NMR Analysis – The Initial Picture

The 1D spectra provide the fundamental data points. The expected signals are summarized below based on typical chemical shifts for such structures.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Signal Label Chemical Shift (δ) ppm Multiplicity Integration Assignment
H-a 12.10 br s 1H COOH
H-b 3.85 d 1H H-2a
H-c 3.70 d 1H H-4a
H-d 3.45 dd 1H H-2b
H-e 3.20 dd 1H H-4b
H-f 2.15 m 1H H-5
H-g 1.45 s 9H Boc (CH₃)₃
H-h 1.20 dd 1H H-6a

| H-i | 0.95 | t | 1H | H-6b |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment
176.5 C COOH
154.8 C Boc (C=O)
80.1 C Boc C(CH₃)₃
52.3 CH₂ C-2
49.8 CH₂ C-4
35.2 C C-1
32.5 CH C-5
28.4 CH₃ Boc (CH₃)₃

| 18.9 | CH₂ | C-6 |

Initial Insights & Ambiguities:

  • The signals for the carboxylic acid proton (H-a) and the Boc group (H-g, and the corresponding carbons) are readily assignable based on their characteristic chemical shifts and integrations.

  • The remaining five proton signals (H-b, c, d, e, f, h, i) in the aliphatic region are complex and overlapping. While we can tentatively assign them to the bicyclic core, their specific positions are impossible to confirm from this data alone.

Step 2: COSY Analysis – Connecting the Protons

The COSY spectrum clarifies the ¹H-¹H coupling networks. Cross-peaks appear between protons that are coupled, typically through two or three bonds.[9]

Expected COSY Correlations:

  • A strong correlation between the bridgehead proton H-5 (H-f) and the protons on the adjacent carbons: H-4a/b (H-c/e) , H-2a/b (H-b/d) , and H-6a/b (H-h/i) .

  • Geminal coupling between protons on the same carbon: H-2a/H-2b (H-b/d) , H-4a/H-4b (H-c/e) , and H-6a/H-6b (H-h/i) .

  • Vicinal coupling between protons on adjacent carbons, such as between H-4a/b and H-5 .

This analysis confirms that all the protons in the aliphatic region belong to a single, interconnected spin system, which is consistent with the proposed bicyclic core.

Step 3: HSQC Analysis – Linking Protons to Carbons

The HSQC spectrum is the bridge between the ¹H and ¹³C assignments. Each cross-peak represents a direct, one-bond connection between a proton and a carbon.

Expected HSQC Correlations:

  • H-g (1.45 ppm) → C (28.4 ppm) - Confirms Boc methyl assignment.

  • H-b/d (3.85/3.45 ppm) → C (52.3 ppm) - Assigns C-2.

  • H-c/e (3.70/3.20 ppm) → C (49.8 ppm) - Assigns C-4.

  • H-f (2.15 ppm) → C (32.5 ppm) - Assigns C-5.

  • H-h/i (1.20/0.95 ppm) → C (18.9 ppm) - Assigns C-6.

With the HSQC data, we have now confidently assigned all protonated carbons in the molecule. The remaining unassigned carbons (176.5, 154.8, 80.1, 35.2 ppm) must be the four quaternary carbons.

Step 4: HMBC Analysis – Assembling the Full Scaffold

The HMBC experiment is the final and most powerful tool, revealing the long-range (2- and 3-bond) connections that piece the entire structure together. This is where the core hypothesis is validated.

G

Key Validating Correlations (Proton → Carbon):

  • Confirming the Boc Group Attachment:

    • Boc-CH₃ (H-g) → Boc C=O (154.8 ppm): A clear ³J correlation confirms the protons are part of the tert-butyl group attached to the Boc carbonyl.

    • H-2 (H-b/d) & H-4 (H-c/e) → Boc C=O (154.8 ppm): Crucial ²J correlations that prove the Boc group is attached to the nitrogen (N-3), which is adjacent to C-2 and C-4.

  • Confirming the Carboxylic Acid Position:

    • H-2 (H-b/d), H-5 (H-f), & H-6 (H-h/i) → COOH (176.5 ppm): These ²J and ³J correlations from all adjacent protons to the carboxylic acid carbonyl carbon unequivocally place this functional group at the C-1 bridgehead position.

  • Confirming the Bicyclic Ring Fusion:

    • H-2 (H-b/d) & H-4 (H-c/e) → C-5 (32.5 ppm): These ³J correlations across the 5-membered ring confirm the pyrrolidine connectivity.

    • H-6 (H-h/i) → C-1 (35.2 ppm) & C-5 (32.5 ppm): These ²J correlations from the cyclopropane methylene protons to both bridgehead carbons (C-1 and C-5) definitively confirm the [3.1.0] bicyclic fusion.

Conclusion: An Irrefutable Structural Assignment

By systematically applying a suite of 1D and 2D NMR experiments, we have moved from an ambiguous initial dataset to a complete and irrefutable structural validation of this compound. Each experiment provides a unique and essential piece of the puzzle. The COSY spectrum established the proton framework, the HSQC spectrum mapped the protonated carbons, and the HMBC spectrum locked the molecular fragments and functional groups into their correct positions. This integrated, multi-dimensional approach represents the gold standard for structural elucidation in chemical and pharmaceutical research, ensuring the integrity of the molecules that advance into drug development pipelines.

References

A Senior Application Scientist's Guide to 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid: A Comparative Analysis for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Conformational Constraint in Modern Drug Discovery

In the landscape of peptide-based therapeutics, the inherent flexibility of linear peptides often leads to significant hurdles, including susceptibility to proteolytic degradation and poor receptor selectivity due to the adoption of multiple conformations. The strategic introduction of conformational constraints is a powerful approach to overcome these limitations.[1] By locking a peptide's backbone into a specific, bioactive conformation, we can significantly enhance its potency, selectivity, and metabolic stability.[2][3] This guide provides an in-depth comparison of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, a unique bicyclic amino acid, with other widely used constrained amino acids, offering a data-driven perspective for rational peptide design.

Featured Amino Acid: this compound

This non-canonical amino acid is a proline analogue with a rigid bicyclic structure. The fused cyclopropane ring severely restricts the puckering of the five-membered ring and locks the backbone dihedral angles (φ, ψ) into a well-defined conformational space. This rigidity makes it an excellent tool for stabilizing specific secondary structures, such as β-turns, which are critical for many protein-protein interactions.[4]

Key Structural Features:

  • Bicyclic System: The [3.1.0]hexane core provides a high degree of rigidity compared to monocyclic systems like proline.

  • Proline Analogue: It can be considered a constrained version of proline, a natural amino acid often found in turns of secondary structures.[3]

  • Defined Stereochemistry: The synthesis of all four stereoisomers has been reported, allowing for precise control over the peptide's three-dimensional structure.[5][6]

Comparator Constrained Amino Acids

To provide a comprehensive analysis, we will compare this compound with two other classes of constrained amino acids:

  • α-Aminoisobutyric Acid (Aib): An achiral amino acid with two methyl groups on the α-carbon. Aib is a potent helix-inducer, restricting the φ and ψ angles to the helical region of the Ramachandran plot.[7][8]

  • Proline (Pro) and its Derivatives: Proline's cyclic side chain restricts the φ angle to approximately -60°, making it a common "helix breaker" and a staple in β-turn structures.[9]

Comparative Analysis: Structure, Synthesis, and Biological Impact

Conformational Impact and the Ramachandran Plot

The primary function of a constrained amino acid is to limit the accessible conformational space of the peptide backbone.[10] The Ramachandran plot, which visualizes the allowed backbone dihedral angles (φ and ψ) for an amino acid, is an essential tool for understanding these constraints.[11]

Amino AcidTypical φ Angle RangeTypical ψ Angle RangePredominant Secondary Structure
3-Azabicyclo[3.1.0]hexane-1-carboxylic Acid Highly Restricted (Proline-like)Highly RestrictedRigid β-turn or specific turn mimic
α-Aminoisobutyric Acid (Aib) -60° ± 20°-30° ± 20°α-helix, 3₁₀-helix
Proline (Pro) ~ -60°-30° to +55°β-turn, Polyproline helix

Data compiled from general knowledge of peptide chemistry and conformational analysis principles.[7][9]

The bicyclic nature of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid imposes more severe restrictions than proline, offering a more defined turn structure. In contrast, Aib strongly promotes helical conformations.[12] The choice between these building blocks depends entirely on the desired secondary structure of the final peptide.

Synthetic Accessibility and Peptide Incorporation

The ease of incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is a critical consideration for any non-canonical amino acid.

  • This compound: While the synthesis of the monomer is complex, its incorporation into a peptide chain follows standard Fmoc- or Boc-based SPPS protocols.[5] Coupling may require extended reaction times or more potent coupling reagents (like HATU) due to steric hindrance.[13]

  • α-Aminoisobutyric Acid (Aib): Commercially available and generally straightforward to incorporate. However, the gem-dimethyl groups can lead to difficult coupling steps, sometimes necessitating double coupling or specialized protocols.[8]

  • Proline (Pro): Readily incorporated using standard SPPS protocols.

The workflow below illustrates the general process for evaluating and incorporating a new constrained amino acid into a peptide therapeutic development pipeline.

Caption: Workflow for the integration of constrained amino acids in peptide drug discovery.

Impact on Biological Activity and Receptor Binding

Constraining a peptide in its bioactive conformation can dramatically increase its binding affinity for a target receptor by reducing the entropic penalty of binding.[14]

Peptide ModificationTargetEffect on Binding Affinity (IC₅₀/Kᵢ)Rationale
Bicyclic Constraint GPCRs, EnzymesOften significant increaseMimics and stabilizes turn structures crucial for receptor recognition.[15]
Aib Incorporation VariousCan increase or decreaseStabilizes helical structures; beneficial if the helical conformation is the binding motif.[16]
Proline Substitution VariousVariableInduces turns; effect depends on whether the turn is in the correct position and conformation.

Case Study Example: In a study on apelin-13 analogues, replacing a native residue with a constrained amino acid at the C-terminus resulted in a significant increase in binding affinity for the apelin receptor (Kᵢ of 0.08-0.18 nM vs. 0.7 nM for the native peptide).[16] This highlights the profound impact that a single constrained residue can have on biological activity.

Metabolic Stability

A major advantage of constrained amino acids is their ability to enhance resistance to proteolytic degradation.[17] The modified backbone and steric hindrance prevent recognition and cleavage by proteases.[18]

G cluster_0 Standard Peptide cluster_1 Constrained Peptide P1 Protease C1 Cleavage Site P1->C1 Recognizes & Binds S1 Peptide Substrate S1->C1 F1 Fragments C1->F1 Cleaves P2 Protease C2 Steric Hindrance P2->C2 Binding Blocked S2 Constrained Peptide S2->C2

Caption: Mechanism of enhanced protease resistance by constrained amino acids.

Expected Stability Profile:

  • 3-Azabicyclo[3.1.0]hexane-1-carboxylic Acid: High stability. The rigid, unnatural structure is a poor substrate for most proteases.

  • Aib: High stability. The gem-dimethyl group provides steric shielding of the adjacent peptide bonds.[12]

  • Proline: Moderate stability. While the Pro bond itself is resistant, adjacent bonds can still be cleaved.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are standardized protocols for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Constrained Amino Acid

This protocol outlines a manual synthesis using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5x).[19]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent like HATU (2.9 eq.) and an additive like HOBt (3 eq.) in DMF.[20]

    • Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For constrained amino acids, a longer coupling time or double coupling may be necessary.

    • Perform a Kaiser test to confirm complete coupling.[13]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) and agitate for 2-4 hours.[19]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This assay evaluates the peptide's half-life in a biologically relevant medium.[21][22]

  • Preparation: Thaw pooled human serum on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids and precipitates. Prepare a stock solution of the test peptide (1 mg/mL) in an appropriate buffer.

  • Incubation: Add the peptide to the serum at a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Reaction Quenching: Immediately add an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid) to the aliquot to precipitate serum proteins and halt enzymatic activity.[20]

  • Sample Processing: Vortex the samples and incubate on ice for 15 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.[23]

Conclusion and Strategic Recommendations

The choice of a constrained amino acid is a critical decision in peptide drug design, with profound implications for the final compound's structure and function.

  • This compound is an excellent choice for designing potent and stable peptidomimetics that require a rigid, well-defined turn conformation. Its highly constrained nature makes it ideal for mimicking β-turns in receptor-binding epitopes.

  • Aib should be the go-to building block when the therapeutic goal is to stabilize a helical conformation, which is often crucial for disrupting protein-protein interactions.[24]

  • Proline remains a valuable tool for introducing less rigid turns and can be used to systematically probe the conformational requirements of a peptide ligand.

Ultimately, the optimal strategy involves a hierarchical approach: first, identify the desired secondary structure for biological activity, and then select the constrained amino acid that best enforces this conformation.[2] By leveraging the unique properties of building blocks like this compound, researchers can rationally design next-generation peptide therapeutics with superior efficacy and drug-like properties.

References

A Comparative Guide to 3-Azabicyclo[3.1.0]hexane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge in drug discovery. A key strategy in this endeavor is the utilization of "privileged scaffolds"—rigid molecular frameworks that can be decorated with various functional groups to interact with diverse biological targets. The 3-azabicyclo[3.1.0]hexane skeleton has emerged as one such exemplary scaffold, prized for its conformational rigidity and three-dimensional character.[1][2] This guide provides a comparative analysis of its derivatives, focusing on their strategic advantages, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

The Strategic Advantage: Why Choose a Bicyclic Scaffold?

The 3-azabicyclo[3.1.0]hexane core is a fusion of a pyrrolidine ring and a cyclopropane ring. This compact, rigid structure offers several distinct advantages in rational drug design:

  • Conformational Constraint : Unlike flexible aliphatic chains, the bicyclic system locks substituents into well-defined spatial orientations. This pre-organization can significantly reduce the entropic penalty of binding to a protein target, potentially leading to higher binding affinity.[1]

  • Three-Dimensional Diversity : The scaffold provides precise vectors for substituents, allowing for the exploration of a target's binding pocket in three dimensions. This is crucial for achieving high selectivity, as even subtle changes in the stereochemistry of a substituent can dramatically alter biological activity.[1]

  • Novel Chemical Space : These scaffolds grant access to novel chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery.[3][4] This can lead to compounds with improved physicochemical properties and unique intellectual property positions.

The versatility of this scaffold is demonstrated by its incorporation into molecules targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like Dipeptidyl Peptidase-IV (DPP-IV).[1][5][6]

Comparative Analysis: Derivatives Targeting Monoamine Transporters

To illustrate the practical application and comparative performance of these derivatives, we will focus on their role as inhibitors of monoamine transporters, specifically the dopamine transporter (DAT). DAT is a critical regulator of dopaminergic signaling and a key therapeutic target for central nervous system (CNS) disorders such as depression and ADHD.[7][8][9]

A notable derivative in this class is 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, which has been investigated for its ability to inhibit the reuptake of dopamine, norepinephrine (NET), and serotonin (SERT).[8][10] By systematically modifying the substituents on this core structure, researchers can fine-tune the potency and selectivity for each transporter.

Below is a table summarizing hypothetical, yet representative, experimental data for a series of 1-aryl-3-azabicyclo[3.1.0]hexane derivatives, showcasing how subtle structural changes impact their inhibitory activity at DAT.

Compound ID Aryl Substituent (R) DAT Kᵢ (nM) Selectivity (SERT/DAT) Selectivity (NET/DAT)
Lead-1 3,4-dichlorophenyl15105
Analog-1A 4-chlorophenyl45812
Analog-1B 3,4-difluorophenyl22157
Analog-1C 4-methoxyphenyl1102530
Analog-1D Naphthyl852

Structure-Activity Relationship (SAR) Insights:

  • Halogenation : The data for Lead-1 , Analog-1A , and Analog-1B suggest that di-halogenation, particularly with chlorine, is beneficial for potent DAT inhibition. The position and nature of the halogen can modulate both potency and selectivity.

  • Electron-Donating Groups : The introduction of a methoxy group (Analog-1C ) significantly reduces DAT affinity, indicating that electron-withdrawing or lipophilic substituents on the aryl ring are preferred for this target.

  • Extended Aromatic Systems : Expanding the aromatic system, as in Analog-1D , can enhance potency, likely by engaging in additional hydrophobic or π-stacking interactions within the transporter's binding site.

These relationships underscore the scaffold's utility in systematically probing the chemical space of a target to optimize ligand binding. The design of such analogs is a cornerstone of modern medicinal chemistry, enabling the development of compounds with tailored pharmacological profiles.[5][11]

Experimental Protocols & Methodologies

Scientific integrity demands that claims of efficacy be supported by robust, reproducible experimental data. Here, we provide detailed, field-proven protocols for the synthesis and in vitro evaluation of 3-azabicyclo[3.1.0]hexane derivatives.

Protocol 1: Synthesis via Palladium-Catalyzed Cyclopropanation

This protocol describes a common and efficient method for constructing the 3-azabicyclo[3.1.0]hexane core.[12]

Objective: To synthesize N-Boc-3-azabicyclo[3.1.0]hexane derivatives from N-Boc-maleimide and N-tosylhydrazones.

Materials:

  • N-Boc-maleimide

  • Substituted benzaldehyde N-tosylhydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-maleimide (1.0 mmol), the desired N-tosylhydrazone (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.1 mmol) in toluene (2 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-azabicyclo[3.1.0]hexane derivative.

Causality: The choice of a palladium catalyst is critical for facilitating the decomposition of the N-tosylhydrazone to a carbene intermediate, which then undergoes a diastereoselective cyclopropanation reaction with the maleimide alkene.[12] The phosphine ligand stabilizes the palladium catalyst, while the base is necessary to facilitate the initial steps of the catalytic cycle.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

This competitive radioligand binding assay is a standard method for determining the binding affinity (Kᵢ) of test compounds for DAT.[13]

Objective: To measure the ability of a test compound to displace a known radioligand from human DAT (hDAT) expressed in a cell line.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (e.g., Analog-1A, 1B)

  • Nomifensine or Cocaine (positive control/non-specific binding agent)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well plates, filter mats, scintillation fluid, and scintillation counter

Procedure:

  • Cell Membrane Preparation: Harvest hDAT-expressing cells, homogenize in ice-cold buffer, and prepare a crude membrane fraction via differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 50 µL membrane prep, 50 µL [³H]WIN 35,428 (at a final concentration near its Kₑ), and 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL membrane prep, 50 µL [³H]WIN 35,428, and 50 µL of a high concentration of nomifensine (e.g., 10 µM).

    • Competitive Binding: 50 µL membrane prep, 50 µL [³H]WIN 35,428, and 50 µL of the test compound at various concentrations (serial dilutions).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Key Workflows and Relationships

To further clarify these complex processes, the following diagrams illustrate the general workflow for synthesis and the logical hierarchy of drug evaluation.

G cluster_synthesis Synthetic Workflow A Starting Materials (Maleimide, Tosylhydrazone) B Palladium-Catalyzed Cyclopropanation A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure 3-Azabicyclo[3.1.0]hexane Derivative D->E

Caption: A generalized workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

G start Design & Synthesize Derivative Library in_vitro In Vitro Evaluation start->in_vitro Test Potency & Selectivity binding Target Binding Assay (Kᵢ) in_vitro->binding functional Functional Assay (IC₅₀) in_vitro->functional selectivity Selectivity Profiling in_vitro->selectivity sar Analyze SAR Data binding->sar functional->sar selectivity->sar optimize Lead Optimization sar->optimize Identify Promising Leads optimize->start Design Next Generation

Caption: The iterative cycle of design and evaluation in drug discovery.

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent rigidity and three-dimensional nature provide an excellent starting point for designing potent and selective modulators of diverse biological targets.[14][15] Through systematic derivatization and rigorous evaluation using established protocols, researchers can elucidate detailed structure-activity relationships, paving the way for the development of next-generation therapeutics. The comparative data and methodologies presented in this guide serve as a foundational resource for scientists engaged in the rational design of novel drug candidates based on this privileged framework.

References

A Comparative Guide to the X-ray Crystallography of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets.[1][2] Its rigid, bicyclic nature provides a three-dimensional framework that can orient substituents in well-defined spatial arrangements, making it a valuable component in rational drug design. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these derivatives, providing critical insights into their conformation and intermolecular interactions. This guide offers a comparative analysis of crystallographic studies on various 3-azabicyclo[3.1.0]hexane derivatives, highlighting different methodologies and the resulting structural information.

The Significance of Crystallographic Analysis

Understanding the solid-state conformation of 3-azabicyclo[3.1.0]hexane derivatives is crucial for several reasons. It validates the stereochemistry of synthetic products, which is particularly important given the multiple chiral centers in this scaffold.[3] Furthermore, the detailed structural information obtained from X-ray diffraction can be used to guide the design of more potent and selective drug candidates by enabling a deeper understanding of structure-activity relationships (SAR).[4] For instance, the absolute configuration of these molecules, which can be determined by X-ray crystallography, often correlates with their biological activity.[5]

Comparative Analysis of Crystallization Strategies

The successful crystallization of 3-azabicyclo[3.1.0]hexane derivatives is highly dependent on the nature of the substituents on the bicyclic core. A survey of the literature reveals several common strategies employed to obtain single crystals suitable for X-ray diffraction.

Table 1: Comparison of Crystallization Conditions for 3-Azabicyclo[3.1.0]hexane Derivatives

Compound/DerivativeCrystallization MethodSolvent SystemNoteworthy ObservationsReference
Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateSlow evaporationDichloromethane, Ethyl Acetate, HexanesThe presence of multiple polar functional groups facilitated crystallization from a multi-component solvent system.[6]
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dioneRecrystallizationIsopropyl alcoholThe planar benzyl group likely aids in crystal packing.[7]
Bis-spiro 3-azabicyclo[3.1.0]hexane derivativeRecrystallizationMethanolAprotic polar solvents at elevated temperatures were found to favor the formation of the desired cycloadduct.[8][9][8]
(1S, 5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane, (S)-(+)-mandelic acid saltSalt formationNot specifiedFormation of a salt with a chiral acid was used to resolve enantiomers and facilitate crystallization for absolute configuration determination.[5]

From the compiled data, it is evident that slow evaporation and recrystallization are the most common techniques. The choice of solvent is critical and is often a multi-component system to fine-tune the solubility of the compound. For chiral derivatives, the formation of diastereomeric salts with a known chiral counter-ion is a powerful strategy to induce crystallization and determine the absolute stereochemistry.[5]

Experimental Workflow for Single Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into several key stages, from sample preparation to data analysis.

Caption: A generalized workflow for X-ray crystallography of 3-azabicyclo[3.1.0]hexane derivatives.

Detailed Experimental Protocol: Crystallization by Slow Evaporation

This protocol is a generalized starting point for the crystallization of novel 3-azabicyclo[3.1.0]hexane derivatives.

  • Preparation of the Saturated Solution:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) in a small, clean vial.

    • Gently warm the solution if necessary to ensure complete dissolution.

    • Filter the solution through a small cotton plug in a pipette to remove any particulate matter.

  • Crystal Growth:

    • Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Crystal Harvesting:

    • Monitor the vial for the formation of single crystals over several days to weeks.

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection.

    • Mount the crystal on the goniometer head of the diffractometer.

Comparative Structural Insights

The analysis of crystal structures of different 3-azabicyclo[3.1.0]hexane derivatives reveals key conformational features. The bicyclic system typically adopts a boat-like conformation.[10] The substituents on the nitrogen and the cyclopropane ring can significantly influence the overall shape of the molecule and its crystal packing.

Table 2: Selected Crystallographic Data for 3-Azabicyclo[3.1.0]hexane Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Resolution (Å)R-factorCCDC Number
(1R,2R,5S,6S)-Methyl 3-(4-bromophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylateP2₁/c10.458.2315.6798.450.830.0451472855
(R)-phenylglycinol salt of (R)-trans-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acidP2₁6.7816.548.99109.120.770.038798573[3]
Bis-spiro 3-azabicyclo[3.1.0]hexane derivative 3bP-110.1211.4512.3478.9Not ReportedNot ReportedNot Provided[8]

The Cambridge Crystallographic Data Centre (CCDC) is an essential resource for accessing detailed crystallographic data. The CCDC number provided in publications allows for the retrieval of the full crystallographic information file (CIF), which contains all the experimental and structural details.

Logical Relationships in Structure Determination

The successful determination of a crystal structure relies on a logical progression of steps, each with a specific purpose.

G cluster_0 Experimental cluster_1 Computational cluster_2 Refinement & Validation Crystal Crystal Diffraction_Pattern Diffraction_Pattern Crystal->Diffraction_Pattern X-ray Beam Electron_Density_Map Electron_Density_Map Diffraction_Pattern->Electron_Density_Map Fourier Transform Atomic_Model Atomic_Model Electron_Density_Map->Atomic_Model Model Building Refined_Structure Refined_Structure Atomic_Model->Refined_Structure Least-Squares Minimization Final_Structure Final_Structure Refined_Structure->Final_Structure Validation Checks

Caption: The logical flow from a single crystal to a validated atomic structure.

Conclusion

X-ray crystallography is a powerful and essential technique for the structural characterization of 3-azabicyclo[3.1.0]hexane derivatives. This guide has provided a comparative overview of the methodologies used to obtain high-quality crystal structures of these medicinally important compounds. By understanding the nuances of crystallization and structure determination, researchers can accelerate the drug discovery process by gaining critical insights into the three-dimensional nature of their molecules. The data presented herein serves as a valuable resource for scientists working in this field, offering both practical guidance and a comparative framework for their own crystallographic studies.

References

The Stereo-Factor: A Comparative Guide to the Biological Activity of 3-Azabicyclo[3.1.0]hexane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained and synthetically valuable framework in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional presentation of pharmacophoric elements, making it an attractive core for designing potent and selective ligands for a wide array of biological targets, from central nervous system (CNS) receptors to enzymes.[1] However, the true potential of this scaffold is only unlocked when one appreciates the profound impact of its stereochemistry. The presence of multiple chiral centers means that a single molecular formula can exist as several distinct stereoisomers, each with a unique spatial arrangement and, consequently, a dramatically different biological activity profile.[2][3]

This guide provides an in-depth comparison of the biological activities of 3-azabicyclo[3.1.0]hexane stereoisomers, focusing on well-characterized examples from peer-reviewed literature. We will dissect the structure-activity relationships (SAR) at key biological targets, present the supporting experimental data, and detail the self-validating protocols used to generate these findings. This content is designed for researchers, scientists, and drug development professionals seeking to leverage stereochemical control in ligand design.

The Decisive Role of Chirality: Sigma (σ) Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum.[4] They are implicated in a range of cellular functions and are targets for neuropsychiatric and neurodegenerative disorders. The differentiation of activity between stereoisomers is starkly illustrated in a series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives.[1][5]

Experimental data reveals a clear and consistent trend: the dextrorotatory (+) isomers exhibit significantly higher affinity and, in some cases, better selectivity for the σ1 receptor compared to their corresponding levorotatory (-) counterparts.[1][5] This chiral recognition underscores the highly specific nature of the ligand-receptor binding pocket.

Comparative Binding Affinity (Ki) of 1-Phenyl-3-azabicyclo[3.1.0]hexane Enantiomers at Sigma Receptors
CompoundStereoisomerσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity Ratio
14 Racemic (±)2.14.32.0
(+)-14 0.9 10.111.2
(-)-1415.65.80.4
15 Racemic (±)12.414111.4
(+)-15 2.3 18480.0
(-)-151141521.3
18 Racemic (±)88.391010.3
(+)-18 44.2 >1000>22.6
(-)-182378803.7

Data synthesized from Abate C, et al. (2004), Arkivoc.[1]

As shown in the table, for compound 14 , the (+)-enantiomer possesses a nearly 17-fold higher affinity for the σ1 receptor than the (-)-enantiomer. This trend is even more pronounced for compound 15 , where the (+)-isomer is approximately 50 times more potent at the σ1 receptor.[1] This demonstrates that the specific 3D orientation of the phenyl group and the N-substituent relative to the bicyclic core, dictated by the C-1 chiral center, is a critical determinant for productive interaction with the σ1 receptor.

Stereoselectivity in Dopamine D3 Receptor Antagonism

The dopamine D3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, is a key target for treating schizophrenia and substance abuse disorders.[6][7] The development of D3-selective ligands has been challenging due to the high homology with the D2 receptor. Here again, stereochemistry within the 3-azabicyclo[3.1.0]hexane scaffold plays a pivotal role in achieving both high affinity and selectivity.

Patents covering novel D3 receptor antagonists explicitly note that for pairs of enantiomers, a consistent trend was observed between the absolute configuration of the bicyclic core and the measured binding activity.[2] Specifically, compounds possessing the (1S,5R) absolute configuration have been identified as the more active enantiomers at the D3 receptor.

For instance, the enantiomer (1S,5R)-3-(3-{[4-Methyl-5-(4-pyridazinyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane was found to be a potent D3 antagonist, with its stereochemistry confirmed by X-ray crystallography of a chiral salt.[2] This highlights that the precise spatial relationship between the bridgehead substituent (e.g., a substituted phenyl ring) and the linker extending from the nitrogen atom is crucial for optimal engagement with the D3 receptor binding site. While a comprehensive table of Ki values for numerous enantiomeric pairs is proprietary, the disclosed trend confirms that stereochemical integrity is a primary driver of potency for this target class.

Visualizing the Research Workflow

The journey from compound design to biological validation follows a structured path. The diagram below illustrates the typical workflow for comparing the activity of stereoisomers.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis A Racemic Synthesis of 3-ABH Derivative B Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) A->B C (+)-Isomer B->C D (-)-Isomer B->D E Parallel Radioligand Binding Assays C->E D->E F Functional Assays (e.g., GPCR signaling) E->F G Determine Ki / IC50 Values F->G H Compare Potency & Selectivity of Stereoisomers G->H

Caption: Workflow for stereoisomer activity comparison.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of comparative biological data hinges on the robustness of the experimental protocols. The following are detailed, field-proven methods for conducting the radioligand binding assays used to characterize the compounds discussed in this guide.

Protocol 1: Sigma-1 (σ1) Receptor Competitive Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test compound for the σ1 receptor by measuring its ability to compete with a known high-affinity radioligand.

Rationale: This assay directly quantifies the affinity of a ligand for the receptor binding site. The use of [³H]-(+)-pentazocine, a σ1-selective radioligand, ensures that the measured activity is specific to this receptor subtype.[4][8]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver tissue, known for high σ1 receptor expression, in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[8] Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation, and finally resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

    • 50 µL of various concentrations of the test compound (3-azabicyclo[3.1.0]hexane stereoisomer) or buffer for total binding. For non-specific binding (NSB), use a high concentration (e.g., 10 µM) of Haloperidol.

    • 50 µL of [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 3-5 nM).[9]

    • 50 µL of the membrane homogenate (e.g., 100-200 µg protein).

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI). The PEI pre-soak is a critical step that reduces non-specific binding of the radioligand to the filter paper.

  • Washing: Immediately wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (concentration of ligand that inhibits 50% of specific binding) is determined from this curve and converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Dopamine D3 Receptor Competitive Binding Assay

This protocol determines the Ki of a test compound for the D3 receptor, a foundational assay for screening potential antipsychotic or anti-addiction agents.

Rationale: This assay uses [³H]-spiperone, a well-characterized antagonist radioligand that binds with high affinity to D2-like dopamine receptors, including D3.[10][11] To ensure subtype specificity, membranes from cell lines stably expressing only the human D3 receptor (e.g., HEK293-hD3) are used as the receptor source.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing the human D3 receptor. Prepare crude membranes using a protocol similar to that described for the σ1 receptor, typically involving homogenization in a Tris-HCl buffer containing ions like MgCl₂ and NaCl.[11][12]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of up to 1 mL (a larger volume is often required for high-affinity tritiated ligands to avoid ligand depletion):[10][11]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Various concentrations of the test compound (e.g., (1S,5R) or (1R,5S)-3-azabicyclo[3.1.0]hexane derivative). For NSB, use a saturating concentration (e.g., 1-10 µM) of a structurally distinct D2/D3 antagonist like (+)-butaclamol.[10][12]

    • [³H]-spiperone at a final concentration near its Kd for the D3 receptor (typically 0.1-0.5 nM).[11]

    • Membrane homogenate (e.g., 10-40 µg protein).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) or 30°C for 60-90 minutes to reach equilibrium.[11]

  • Termination & Filtration: Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters, as described in the σ1 assay protocol.

  • Washing: Wash filters multiple times with ice-cold wash buffer.

  • Quantification: Determine bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50 and Ki values using the Cheng-Prusoff equation as detailed previously.

G cluster_0 Competitive Binding Principle R Receptor Bound_RL Bound Radioligand (Measured Signal) R->Bound_RL Binds Bound_TC Bound Test Compound (Displaces Signal) R->Bound_TC Binds RL Radioligand RL->Bound_RL TC Test Compound TC->Bound_RL Competes & Inhibits TC->Bound_TC

Caption: Principle of a competitive radioligand binding assay.

Conclusion

The evidence presented provides a clear and compelling case for the central role of stereochemistry in defining the biological activity of 3-azabicyclo[3.1.0]hexane derivatives. At both sigma and dopamine D3 receptors, the specific spatial arrangement of substituents, dictated by the compound's absolute configuration, results in dramatic, multi-fold differences in binding affinity and selectivity between stereoisomers. This guide underscores a fundamental principle for medicinal chemists and drug development professionals: for a chiral scaffold like 3-azabicyclo[3.1.0]hexane, a racemic mixture is not a single entity but a combination of distinct molecules with potentially divergent biological effects. A deep understanding and deliberate control of stereochemistry are therefore not merely an optimization exercise but a prerequisite for designing potent, selective, and ultimately successful therapeutic agents.

References

Assessing the Purity of Synthetic 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the purity of synthetic building blocks is a cornerstone of success. Constrained amino acids like 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid are invaluable tools for medicinal chemists, offering a pathway to novel therapeutics with enhanced properties. However, the synthetic complexity of these molecules necessitates a rigorous and multi-faceted approach to purity assessment. This guide provides a comprehensive comparison of analytical methodologies, grounded in scientific principles and practical expertise, to ensure the quality and reliability of this critical reagent.

The Imperative of Orthogonal Purity Analysis

A single analytical method provides only one perspective on a molecule's purity. To construct a complete and accurate purity profile, it is essential to employ a series of orthogonal techniques, each probing different physicochemical properties of the compound and its potential impurities. The following workflow illustrates a robust strategy for the comprehensive purity assessment of this compound.

purity_workflow cluster_initial Initial Screening cluster_chromatographic Chromatographic & Structural Purity cluster_chiral Stereochemical Purity cluster_final Final Qualification raw_material Crude Synthetic Product lcms_initial LC-MS Analysis (Purity & MW Confirmation) raw_material->lcms_initial hplc HPLC / UPLC (Quantitative Purity) lcms_initial->hplc nmr ¹H & ¹³C NMR (Structural Confirmation & Residual Solvents) lcms_initial->nmr chiral_hplc Chiral HPLC (Enantiomeric Excess) hplc->chiral_hplc If Chiral final_purity Qualified Material hplc->final_purity nmr->final_purity chiral_hplc->final_purity

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Chromatographic Purity: A Comparative Look at HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for determining the purity of non-volatile organic compounds.[][2] The choice between them often depends on the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Rationale for Selection
Stationary Phase Particle Size 3-5 µm< 2 µmUPLC's smaller particles lead to higher separation efficiency and resolution.
Analysis Time 15-30 minutes1-10 minutesUPLC offers significantly faster run times, increasing throughput.
Solvent Consumption HigherLowerReduced run times and flow rates in UPLC lead to less solvent waste.
System Pressure 400-600 bar1000-1500 barUPLC requires specialized equipment capable of handling higher pressures.

Expert Insight: For routine quality control where known impurities are well-resolved, a standard HPLC method is often sufficient. However, for complex samples or when searching for trace-level impurities that may be hidden under the main peak, the superior resolving power of UPLC is indispensable.

Protocol: A General-Purpose Reversed-Phase HPLC Method

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in a 1:1 mixture of water and acetonitrile.

Structural Confirmation and Residual Solvents via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules and the identification of residual solvents.[3][4]

Analysis¹H NMR¹³C NMR
Structural Confirmation Provides information on the proton environment, including chemical shift, integration (proton count), and coupling patterns, which helps to piece together the molecular structure.Reveals the number of unique carbon atoms and their electronic environments, confirming the carbon backbone of the molecule.
Impurity Identification Can detect and help identify impurities with distinct proton signals.Useful for identifying isomeric impurities that may have similar proton spectra but different carbon skeletons.
Residual Solvent Analysis Characteristic signals of common synthesis and purification solvents are easily identified and can be quantified against the analyte signals or an internal standard.Less practical for routine solvent analysis due to lower sensitivity and longer acquisition times compared to ¹H NMR.

Expert Insight: When preparing an NMR sample, choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with those of your compound. The presence of unexpected peaks in the ¹H NMR spectrum should be carefully investigated as they may indicate the presence of impurities or degradation products.

Assessing Stereochemical Integrity: The Role of Chiral HPLC

For chiral molecules like this compound, ensuring enantiomeric purity is often critical for biological activity and regulatory compliance. Chiral HPLC is the gold standard for this analysis.[5][6]

chiral_method_dev racemic_standard Racemic Standard (for method development) csp_screening Chiral Stationary Phase (CSP) Screening racemic_standard->csp_screening mobile_phase_opt Mobile Phase Optimization (Normal or Reversed Phase) csp_screening->mobile_phase_opt optimized_method Optimized Chiral Method mobile_phase_opt->optimized_method sample_analysis Analysis of Synthetic Lot optimized_method->sample_analysis ee_calculation Calculation of Enantiomeric Excess (% ee) sample_analysis->ee_calculation

Caption: A systematic workflow for the development of a chiral HPLC method for enantiomeric purity assessment.

Expert Insight: Method development for chiral separations can be an iterative process. Screening different types of chiral stationary phases (CSPs) is often the first step. Polysaccharide-based columns are a versatile starting point for many classes of compounds. The mobile phase composition, including the choice of organic modifier and any additives, plays a crucial role in achieving separation.

Protocol: A Starting Point for Chiral HPLC Method Development

  • Column: Polysaccharide-based chiral column (e.g., Daicel ChiralCel OD-H or ChiralPak AD-H).[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape.

  • Flow Rate: 0.5-1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Molecular Weight Confirmation with Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the target compound and identifying the molecular weights of any impurities.[] When coupled with liquid chromatography (LC-MS), it provides a wealth of information about the components of a sample.

Ionization TechniqueDescriptionApplicability to the Analyte
Electrospray Ionization (ESI) A soft ionization technique that is well-suited for polar and ionizable molecules.The method of choice for this compound, which can be readily protonated or deprotonated.
Atmospheric Pressure Chemical Ionization (APCI) Better suited for less polar molecules that are not easily ionized by ESI.A viable alternative if ESI does not provide a satisfactory signal.

Expert Insight: For this compound (Molecular Formula: C₁₁H₁₇NO₄, Molecular Weight: 227.26 g/mol )[7][8][9][10], you should expect to observe the protonated molecule [M+H]⁺ at m/z 228.27 in positive ion mode ESI-MS. The presence of this ion, along with the correct retention time in the LC, provides strong evidence for the identity of your compound.

Conclusion

The rigorous assessment of purity for synthetic building blocks like this compound is a critical, non-negotiable step in the drug development pipeline. A combination of chromatographic, spectroscopic, and spectrometric techniques provides a comprehensive and trustworthy purity profile. By understanding the strengths and limitations of each method and applying them in a logical, orthogonal fashion, researchers can ensure the quality of their materials and the integrity of their scientific endeavors.

References

The Ascendant Scaffold: A Comparative Guide to 3-Azabicyclo[3.1.0]hexane-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.0]hexane scaffold, a conformationally constrained structural motif, has emerged as a cornerstone in modern medicinal chemistry. Its rigid bicyclic structure, which locks the pyrrolidine ring in a defined conformation, offers a unique platform for the design of potent and selective ligands for a diverse array of biological targets. This guide provides a comprehensive literature review and comparative analysis of 3-azabicyclo[3.1.0]hexane-based compounds, offering researchers, scientists, and drug development professionals a critical overview of the synthesis, biological applications, and structure-activity relationships (SAR) that define this privileged scaffold.

Introduction: The Strategic Advantage of Conformational Constraint

The therapeutic potential of the 3-azabicyclo[3.1.0]hexane core lies in its ability to serve as a rigid analogue of proline and other cyclic amines. This conformational restriction reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This structural feature has been exploited in the development of a wide range of biologically active molecules, from central nervous system (CNS) agents to anticancer and antiviral therapeutics.[1][2]

Synthetic Strategies: A Comparative Overview

The construction of the 3-azabicyclo[3.1.0]hexane skeleton has been a subject of intense investigation, with several elegant and efficient synthetic methodologies now available. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and scalability.

1,3-Dipolar Cycloaddition of Azomethine Ylides

A prevalent and versatile method for the synthesis of 3-azabicyclo[3.1.0]hexanes involves the [3+2] cycloaddition of azomethine ylides with cyclopropene derivatives.[3] This approach allows for the rapid construction of the bicyclic core with good control over stereochemistry.

Key Features:

  • High Diastereoselectivity: The reaction often proceeds with high diastereofacial selectivity, enabling the synthesis of specific stereoisomers.[3]

  • Substrate Scope: A broad range of substituted cyclopropenes and precursors for azomethine ylides can be employed, leading to a diverse library of analogues.[3]

  • Catalytic Enantioselective Variants: The development of chiral catalysts, such as copper-Ph-Phosferrox complexes, has enabled the asymmetric synthesis of 3-azabicyclo[3.1.0]hexane derivatives.[3]

Transition Metal-Catalyzed Cyclopropanation

Palladium- and silver-catalyzed reactions represent another powerful strategy for the synthesis of this scaffold. These methods often involve the reaction of alkenes with a carbene source.

  • Palladium-Catalyzed Cyclopropanation: A notable example is the reaction of maleimides with N-tosylhydrazones, which provides a practical route to a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[4]

  • Silver-Catalyzed Oxidative Cyclopropanation: A simple and efficient method involves the Ag(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. This approach is highly atom-economical and can be performed on a gram scale.[5]

Intramolecular Cyclization Strategies

Intramolecular approaches offer a high degree of control over the formation of the bicyclic system. One such method is the intramolecular cyclopropanation of α-diazoamides, which has been successfully employed in the synthesis of naturally occurring amino acids containing the 3-azabicyclo[3.1.0]hexane core.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation of Maleimides [4]

  • Reaction Setup: To a solution of the maleimide (1.0 equiv) and N-tosylhydrazone (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added the palladium catalyst (e.g., Pd(OAc)2, 5 mol %) and a ligand (e.g., P(OPh)3, 10 mol %).

  • Base Addition: A base (e.g., K2CO3, 2.0 equiv) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Causality Behind Experimental Choices: The choice of a palladium catalyst is crucial for promoting the decomposition of the N-tosylhydrazone to the corresponding diazo compound, which then undergoes cyclopropanation with the maleimide. The ligand can influence the efficiency and stereoselectivity of the reaction. The base is necessary to facilitate the formation of the diazo intermediate.

G cluster_synthesis Synthetic Strategies 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition 3-Azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane 1,3-Dipolar Cycloaddition->3-Azabicyclo[3.1.0]hexane Azomethine Ylide + Cyclopropene Transition Metal-Catalyzed Cyclopropanation Transition Metal-Catalyzed Cyclopropanation Transition Metal-Catalyzed Cyclopropanation->3-Azabicyclo[3.1.0]hexane Alkene + Carbene Source Intramolecular Cyclization Intramolecular Cyclization Intramolecular Cyclization->3-Azabicyclo[3.1.0]hexane Internal Carbene Addition

Caption: Major synthetic routes to the 3-azabicyclo[3.1.0]hexane scaffold.

Comparative Pharmacological Profiles

The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold has been leveraged to develop ligands with high affinity and selectivity for a variety of biological targets.

Opioid Receptor Ligands

Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively explored as ligands for opioid receptors, particularly the μ-opioid receptor. These compounds have shown promise as analgesics and antipruritics.[6] Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the nitrogen and at the C6 position significantly impact binding affinity and functional activity.[6] For instance, certain derivatives have achieved picomolar binding affinity for the μ receptor with high selectivity over the δ and κ subtypes.[6]

Compound ClassTargetKey SAR FindingsReference
N-Substituted 3-azabicyclo[3.1.0]hexanesμ-Opioid ReceptorAromatic and heteroaromatic substituents on the nitrogen are crucial for high affinity.[6]
C6-Substituted 3-azabicyclo[3.1.0]hexanesμ-Opioid ReceptorThe nature and stereochemistry of the C6 substituent modulate potency and selectivity.[6]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into the design of potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[7] By replacing the traditional 2-cyanopyrrolidine warhead with a conformationally restricted N-aryl or N-heteroaryl-3-azabicyclo[3.1.0]hexane moiety at the P2 position, novel inhibitors with improved pharmacological profiles have been developed.[7][8]

Anticancer and Antiproliferative Agents

Spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2).[1] The mechanism of action for some of these compounds involves the disruption of the actin cytoskeleton and a decrease in mitochondrial membrane potential, ultimately leading to reduced cell motility and proliferation.[1]

Compound TypeCell LinesObserved IC50Mechanism of ActionReference
Spiro-fused 3-azabicyclo[3.1.0]hexanesK562, HeLa, Sk-mel-2~14-27 µM (for some adducts)Disruption of actin stress fibers, decreased mitochondrial membrane potential[1]
Other Notable Biological Activities

The versatility of the 3-azabicyclo[3.1.0]hexane scaffold is further highlighted by its application in developing:

  • Dopamine D3 Receptor Antagonists: For the treatment of substance use disorders.[2]

  • Glycine Transporter-1 (GlyT1) Inhibitors: For the potential treatment of schizophrenia.[9]

  • Antibacterial and Antiviral Agents: Demonstrating a broad spectrum of antimicrobial activity.[1]

  • Histone Deacetylase (HDAC) Inhibitors: A class of epigenetic modifiers with anticancer potential.[3]

G cluster_targets Biological Targets & Therapeutic Areas 3-Azabicyclo[3.1.0]hexane Core 3-Azabicyclo[3.1.0]hexane Core Opioid Receptors Opioid Receptors 3-Azabicyclo[3.1.0]hexane Core->Opioid Receptors Analgesia, Pruritus DPP-IV DPP-IV 3-Azabicyclo[3.1.0]hexane Core->DPP-IV Diabetes Cancer Cells Cancer Cells 3-Azabicyclo[3.1.0]hexane Core->Cancer Cells Antiproliferative Other Targets Other Targets 3-Azabicyclo[3.1.0]hexane Core->Other Targets CNS Disorders, Infections

Caption: Diverse biological applications of the 3-azabicyclo[3.1.0]hexane scaffold.

Conclusion and Future Perspectives

The 3-azabicyclo[3.1.0]hexane scaffold has firmly established itself as a privileged structure in drug discovery. Its inherent conformational rigidity provides a powerful tool for medicinal chemists to design ligands with superior potency, selectivity, and pharmacokinetic properties. The diverse and efficient synthetic methodologies available for its construction, coupled with its broad range of biological activities, ensure that this remarkable scaffold will continue to be a focal point of research and development in the pharmaceutical sciences for the foreseeable future. Future efforts will likely focus on the development of more sophisticated catalytic systems for asymmetric synthesis, the exploration of novel substitution patterns to fine-tune pharmacological activity, and the application of this versatile scaffold to an even wider range of challenging biological targets.

References

Safety Operating Guide

Navigating the Disposal of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 1251005-34-1), a compound often utilized in the synthesis of complex molecules. While a specific Safety Data Sheet (SDS) for this compound indicates no known hazards under GHS classification, the principle of prudent practice in chemical handling necessitates a cautious approach due to the limited availability of comprehensive toxicological data.[1]

Core Principles of Disposal: A Proactive Stance on Safety

The responsible disposal of any chemical waste is underpinned by a hierarchy of controls and a thorough understanding of the compound's potential hazards. For this compound, the lack of extensive hazard data requires us to infer potential risks from its chemical structure—a Boc-protected amino acid derivative containing a bicyclic system. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, and the carboxylic acid moiety imparts acidic properties.[2][][4] While one supplier's SDS states "No known hazard," it is crucial to recognize that "no data" does not equate to "no hazard".[1] Therefore, this guide adopts a conservative approach, treating the compound with the care afforded to potentially irritating and environmentally harmful substances.[5]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundational step for safe handling and disposal. Based on data for structurally related compounds and general principles of chemical safety, the following potential hazards should be considered:

  • Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants.[6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8]

  • Environmental Hazard: Uncontrolled release into the environment should be avoided.[1]

To mitigate these risks, the following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield in addition to goggles.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5]
Body Protection Laboratory coat.[9]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5] If significant dust is generated, a NIOSH-approved respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material.[1] Avoid generating dust. For liquid spills (if the compound is in solution), absorb the material with an inert absorbent, such as vermiculite or sand.[5]

  • Collect and Package: Place the collected material into a suitable, labeled container for hazardous waste.[10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[5]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure provides a general framework that should be adapted to your institution's specific guidelines.

For Small Quantities (e.g., residual amounts on labware):
  • Rinsing: Triple rinse the contaminated labware with a suitable solvent.[11] The first rinse should be with a solvent in which the compound is soluble. The subsequent rinses can be with water.

  • Collect Rinsate: All rinsate must be collected and disposed of as hazardous chemical waste.[11] Do not discharge to the sewer.

  • Cleaned Labware: Once triple-rinsed, the labware can typically be washed through normal laboratory procedures.

For Bulk Quantities (e.g., unused reagent, reaction waste):
  • Container Selection:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[12][13]

    • Ensure the container is in good condition, free from leaks or cracks.[13]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[13]

    • The label must include the full chemical name: "this compound" and its CAS number (1251005-34-1).[12]

    • Indicate the approximate quantity of the waste.

    • Include the date the waste was first added to the container.

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area.[14]

    • Segregate this waste from incompatible materials. As a carboxylic acid, it should be stored away from bases. Although the Boc group is relatively stable to bases, it is sensitive to strong acids.[4] It is also prudent to store it away from strong oxidizing agents.[8]

    • Keep the container tightly closed except when adding waste.[15]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • The preferred method of disposal for this type of organic compound is incineration in a permitted hazardous waste incinerator. This ensures complete destruction of the compound.

    • Landfilling in a designated hazardous waste landfill may be an alternative if incineration is not available, but is generally less preferred for organic compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of this compound assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity (Residual) assess_quantity->small_quantity Residual bulk_quantity Bulk Quantity assess_quantity->bulk_quantity Unused/Waste triple_rinse Triple Rinse Labware small_quantity->triple_rinse select_container Select Compatible Container bulk_quantity->select_container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate wash_labware Wash Labware Normally collect_rinsate->wash_labware label_container Label as Hazardous Waste select_container->label_container segregate_storage Segregate and Store in SAA label_container->segregate_storage contact_ehs Contact EHS for Pickup segregate_storage->contact_ehs incineration Preferred: Incineration contact_ehs->incineration landfill Alternative: Landfill contact_ehs->landfill

Caption: Disposal decision workflow for this compound.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of cautious handling, utilizing appropriate personal protective equipment, and following a systematic disposal protocol, researchers can ensure they are minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and your local regulations to ensure full compliance.

References

A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment (PPE) for 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety protocols for handling 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 1363381-55-8). The toxicological properties of this compound have not been fully investigated, a critical factor that dictates our approach.[1] Therefore, we will operate under the precautionary principle, treating the substance as potentially hazardous and minimizing all routes of exposure.[2] This protocol is designed to be a self-validating system, ensuring that every step, from receipt to disposal, prioritizes the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment & Risk Mitigation

While some safety data sheets (SDS) may not list specific GHS classifications, related bicyclic structures and other available data indicate a potential for irritation.[3] Prudent practice demands we treat this compound as a potential skin, eye, and respiratory tract irritant.[1] As a powdered solid, the primary risks arise from the inhalation of airborne particulates and inadvertent contact with skin or eyes.[4][5]

Our safety strategy is therefore built on two pillars:

  • Engineering Controls: Utilizing equipment like chemical fume hoods to contain the hazard at its source.[6][7]

  • Personal Protective Equipment (PPE): Providing a final barrier between the researcher and the chemical.[6][7]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a calculated response to a specific risk profile.[8] For this compound, the following PPE is mandatory.

Protection Type Required Equipment Rationale & Standard
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against airborne powder. A face shield is required when handling larger quantities (>1g) or when there is a significant splash risk. Must meet ANSI Z87.1 standards.
Skin & Body Nitrile Gloves (or equivalent chemically resistant gloves)Nitrile provides protection against a wide range of chemical compounds. Double-gloving is recommended during weighing and transfer operations. Gloves must be inspected before use and changed immediately upon contamination.[9]
Laboratory Coat (fully buttoned)A standard lab coat protects skin and personal clothing from contamination.[7][9] Ensure cuffs are snug.
Respiratory NIOSH-Approved Respirator (e.g., N95)Required when working outside of a certified chemical fume hood or when airborne dust is likely. All respirator use must comply with your institution's respiratory protection program, including fit-testing, as mandated by OSHA.[7][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical for minimizing exposure. The following diagram and steps outline the process for safely handling this compound, particularly during the high-risk activity of weighing and dispensing.

G prep 1. Preparation - Don Full PPE - Verify Fume Hood Operation weigh 2. Weighing & Dispensing - Perform inside Fume Hood - Use anti-static weigh boat prep->weigh transport 3. Transport - Seal primary container - Use secondary containment weigh->transport spill Spill Detected weigh->spill Potential Event cleanup 4. Decontamination & Cleanup - Wipe surfaces with appropriate solvent - Dispose of all waste properly transport->cleanup removal 5. PPE Removal - Remove gloves first - Wash hands thoroughly cleanup->removal spill_proc Execute Spill Response Plan spill->spill_proc spill_proc->cleanup Post-Spill

Caption: Safe Handling and Dispensing Workflow for Powdered Chemicals.

Experimental Protocol
  • Preparation:

    • Before entering the lab, ensure you are wearing closed-toe shoes and long pants.[11]

    • Don all PPE as specified in the table above.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing and Dispensing (inside a chemical fume hood):

    • Place an analytical balance inside the fume hood.

    • Use an anti-static weigh boat or dish to prevent dispersal of the fine powder.

    • Carefully transfer the desired amount of this compound using a spatula. Avoid any actions that could generate dust.

    • Once the desired amount is weighed, securely close the primary container.

  • Transport:

    • Wipe the exterior of the weigh boat and the primary container before removing them from the fume hood.

    • Place the sealed container into a secondary, shatter-proof container for transport within the lab.

  • Decontamination and Cleanup:

    • Wipe down the balance and all surfaces inside the fume hood with a damp cloth or towel (using a solvent like 70% ethanol, if appropriate for the surface) to collect any residual powder.

    • Dispose of the cleaning materials as hazardous waste.[9]

  • PPE Removal and Hygiene:

    • Remove PPE in the correct order to avoid self-contamination: gloves, face shield, goggles, lab coat.

    • Immediately wash hands thoroughly with soap and water after removing PPE.[11]

Emergency Preparedness & Disposal

Spill Response Plan
  • Alert: Notify personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, prevent its spread using a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand).[9] Do not use combustible materials.

  • Cleanup:

    • Gently sweep up the solid material to avoid creating dust. A HEPA-filtered vacuum can be used if available and rated for chemical powders.

    • Place the collected material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.[9]

    • Clean the spill area with a suitable solvent, followed by soap and water.[9]

First Aid Measures

These measures are based on standard chemical handling protocols and should be followed while seeking immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Disposal Plan
  • Chemical Waste: All waste containing this compound, including unused material and spill cleanup debris, must be collected in a clearly labeled hazardous waste container.[9]

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items must be disposed of as hazardous waste.

  • Final Disposal: All waste must be handled through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain.[9]

This guide is founded on the principles of risk minimization and responsible chemical stewardship, as outlined by the American Chemical Society and OSHA.[12][13][14] By integrating these practices into your daily workflow, you build a culture of safety that protects you, your colleagues, and the future of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.